HS-Peg24-CH2CH2cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H102O26S |
|---|---|
Molecular Weight |
1163.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C51H102O26S/c52-51(53)1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50-78/h78H,1-50H2,(H,52,53) |
InChI Key |
CCEBDFUWQWYBLD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to HS-Peg24-CH2CH2cooh: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of HS-Peg24-CH2CH2cooh, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, also known as Thiol-PEG24-propionic acid, is a well-defined, monodisperse polyethylene glycol (PEG) derivative.[1] Its structure features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 24-unit PEG spacer.[2] This unique architecture allows for the sequential and specific conjugation of two different molecules.[2]
The thiol group exhibits high reactivity towards maleimide moieties and can form stable bonds with gold surfaces, making it suitable for conjugation to proteins or nanoparticles.[3] The carboxylic acid group can be activated to react with primary amines, which are abundant on the surface of proteins and other biomolecules.[3] The extended PEG24 chain imparts water solubility, reduces immunogenicity, and provides a flexible spacer to ensure that the conjugated molecules can interact effectively with their biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Synonyms | Thiol-PEG24-propionic acid, Thiol-PEG24-acid | |
| Molecular Formula | C51H102O26S | |
| Molecular Weight | 1163.40 g/mol | |
| Appearance | Colorless liquid or white/off-white solid | |
| Purity | Typically ≥90% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protect from light and oxygen |
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it a valuable tool in a variety of advanced research applications.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The PEG spacer enhances the solubility and stability of the resulting ADC.
-
PROTACs: In the rapidly evolving field of targeted protein degradation, this molecule serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. This proximity induces the ubiquitination and subsequent degradation of the target protein.
-
Nanoparticle Functionalization: The thiol group can be used to anchor the linker to the surface of gold nanoparticles, while the carboxylic acid end can be used to attach targeting ligands or therapeutic agents, enhancing their stability and creating targeted drug delivery systems.
-
Bioconjugation: This linker facilitates the creation of complex bioconjugates for various research purposes, including protein-protein crosslinking and surface modification.
Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.
Two-Step EDC/Sulfo-NHS Coupling of Carboxylic Acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to a primary amine-containing molecule (e.g., a protein). The two-step process minimizes unwanted polymerization of the target molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris or 1 M Glycine, pH 8.0
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature.
-
Conjugation to the Amine-Containing Molecule: a. Equilibrate a desalting column with Coupling Buffer. b. Pass the activated linker solution through the desalting column to remove excess EDC and Sulfo-NHS. c. Immediately add the purified, activated linker to the amine-containing molecule (dissolved in Coupling Buffer) at a desired molar ratio (e.g., 10 to 20-fold molar excess of the linker). d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and quench any unreacted linker. b. Incubate for 30 minutes at room temperature. c. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted reagents and byproducts.
Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound (after it has been conjugated to another molecule via its carboxyl group) with a maleimide-activated molecule.
Materials:
-
Thiol-containing conjugate (prepared as in 3.1)
-
Maleimide-activated molecule
-
Conjugation Buffer: Thiol-free buffer, such as PBS, pH 6.5-7.5
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Desalting column
Procedure:
-
Preparation of the Thiol-Containing Molecule: a. Dissolve the thiol-containing conjugate in degassed Conjugation Buffer. b. (Optional) If the thiol group is oxidized (forming a disulfide bond), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it. If using DTT, the excess DTT must be removed via a desalting column before proceeding.
-
Conjugation Reaction: a. Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the thiol-containing molecule solution. A 10 to 20-fold molar excess of the maleimide-activated molecule is typically recommended. b. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted maleimide and other byproducts.
Characterization of Conjugates
The successful synthesis and purity of the final bioconjugate can be assessed using various analytical techniques.
-
Size-Exclusion Chromatography (SEC): SEC is a common method to separate the conjugate from unreacted molecules and to detect the formation of aggregates.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate and confirm the successful attachment of the linker and payload. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing the heterogeneity of PEGylated proteins.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a key application of this compound in the context of a PROTAC and a general experimental workflow for bioconjugation.
Caption: Mechanism of action for a PROTAC like ARV-110.
Caption: General experimental workflow for bioconjugation.
References
A Technical Guide to HS-PEG24-CH2CH2COOH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the heterobifunctional linker, HS-PEG24-CH2CH2COOH. The content herein details its physicochemical properties, provides comprehensive experimental protocols for its key applications, and visualizes the underlying mechanisms and workflows.
Core Physicochemical Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative, meaning it is a pure compound with a single, defined molecular weight.[1][2] This characteristic is crucial for applications requiring high precision and homogeneity, such as in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] The molecule features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 24-unit PEG chain.[4] This structure allows for the sequential and specific conjugation of two different molecules.
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 1163.40 g/mol | |
| Molecular Formula | C51H102O26S | |
| Polydispersity Index (PDI) | 1.0 (Monodisperse) | |
| Purity | Typically >90-95% | |
| Appearance | White solid or low-melting solid/liquid |
Key Applications and Experimental Protocols
The dual-reactive nature of this compound makes it a versatile tool in bioconjugation. The thiol group exhibits high reactivity towards maleimides and can form strong bonds with gold surfaces, making it ideal for nanoparticle functionalization. The carboxylic acid group can be activated to react with primary amines, which are commonly found on proteins and other biomolecules.
Protocol for Gold Nanoparticle (AuNP) Functionalization
This protocol outlines the conjugation of this compound to citrate-stabilized gold nanoparticles. The strong affinity between the thiol group and the gold surface drives the self-assembly of a PEG layer on the nanoparticle.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Procedure:
-
Prepare a stock solution of this compound in DI water or an appropriate buffer.
-
Add an excess of the this compound solution to the citrate-capped aqueous AuNPs suspension. A common ratio is >3 x 10^4 PEG molecules per nanoparticle.
-
Stir the resulting suspension overnight at room temperature to allow for ligand exchange.
-
To remove unbound PEG linker, centrifuge the solution (e.g., 18 minutes at 17,000 g).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in an equal volume of DI water or PBS.
-
Repeat the centrifugation and resuspension steps at least three to six times to ensure the removal of all unbound linker.
-
The final functionalized AuNPs can be resuspended in the desired buffer for storage at 4°C.
Workflow for Gold Nanoparticle Functionalization
Protocol for Protein Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on a target protein. This is a two-step process involving the activation of the carboxylic acid with EDC and NHS, followed by the reaction with the protein.
Materials:
-
Target protein with accessible primary amines
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis system for purification
Procedure:
-
Dissolve the target protein in the Reaction Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Add appropriate amounts of EDC and NHS to the PEG solution to activate the carboxylic acid groups. A molar excess of EDC and NHS is typically used.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted PEG-NHS esters.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using a desalting column, dialysis, or size-exclusion chromatography.
Workflow for Protein Conjugation
Protocol for PROTAC Synthesis via Amide Bond Formation
This compound is frequently used as a linker in the synthesis of PROTACs. This protocol describes a general method for forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized molecule (either the target protein ligand or the E3 ligase ligand).
Materials:
-
This compound
-
Amine-functionalized ligand (Ligand-NH2)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the amine-functionalized ligand (Ligand-NH2, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, brine).
-
The organic layer is then dried, filtered, and concentrated.
-
The final product is purified by flash column chromatography or preparative HPLC.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. The PROTAC molecule, containing a linker like this compound, acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase). Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
PROTAC-Mediated Protein Degradation Pathway
References
Navigating the Solution: A Technical Guide to the Solubility of Thiol-PEG24-acid
For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized polyethylene glycol (PEG) linkers like Thiol-PEG24-acid is critical for the successful design and formulation of novel therapeutics and diagnostics. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG24-acid in both aqueous and organic media. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes key concepts and workflows.
The inherent properties of the Thiol-PEG24-acid molecule, featuring a flexible hydrophilic PEG24 spacer, a reactive thiol group, and a terminal carboxylic acid, govern its behavior in different solvents. The long PEG chain is designed to impart significant water solubility, a crucial attribute for many biological applications.
Quantitative Solubility Data
The following table summarizes the solubility of related PEGylated thiol and acid compounds in various solvents. This information can serve as a useful starting point for estimating the solubility of Thiol-PEG24-acid.
| Compound | Solvent | Solubility | Notes |
| Thiol-PEG4-acid | DMSO | ≥ 100 mg/mL | Saturation unknown. |
| Thiol-PEG4-acid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, saturation unknown. |
| Thiol-PEG4-acid | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, saturation unknown. |
| Thiol-PEG4-acid | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution, saturation unknown. |
| General PEGs | Water, Aqueous Buffers (e.g., PBS) | Very Soluble | |
| General PEGs | Chloroform, Methylene Chloride, DMF, DMSO | Soluble | |
| General PEGs | Alcohols, Toluene | Less Soluble | |
| General PEGs | Ether | Insoluble |
Experimental Protocol: Determining the Solubility of Thiol-PEG24-acid
For a precise determination of the solubility of Thiol-PEG24-acid in a specific solvent, a systematic experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of Thiol-PEG24-acid in a given solvent at a specified temperature.
Materials:
-
Thiol-PEG24-acid
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Thiol-PEG24-acid to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent. Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of Thiol-PEG24-acid.
-
Calculation: Calculate the solubility of Thiol-PEG24-acid in the original solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Interaction of Thiol-PEG24-acid with aqueous and organic solvents.
Caption: Experimental workflow for determining solubility via the shake-flask method.
References
An In-Depth Technical Guide to HS-Peg24-CH2CH2cooh: Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg24-CH2CH2cooh, a critical tool in modern bioconjugation. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, present available quantitative data, and visualize key pathways and workflows.
Introduction to this compound
This compound, also known as Thiol-PEG24-propionic acid, is a high-purity, discrete polyethylene glycol (dPEG®) linker. It is defined by its precise structure: a thiol group (-SH) at one end, a propionic acid moiety (-CH2CH2COOH) at the other, connected by a hydrophilic spacer of 24 ethylene glycol units. This well-defined structure offers significant advantages over traditional, polydisperse PEG linkers by ensuring batch-to-batch consistency and simplifying the characterization of the final bioconjugate.
The primary utility of this linker lies in its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecules. This has made it a valuable component in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG24 spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing the hydrodynamic radius.[2]
Core Mechanism of Action
The bioconjugation mechanism of this compound is a two-stage process, leveraging the distinct reactivity of its terminal functional groups.
Thiol-Reactive Conjugation
The terminal thiol (-SH) group provides a reactive handle for conjugation to molecules containing thiol-reactive functional groups. The most common reaction is with a maleimide to form a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions. Other thiol-reactive partners include vinyl sulfones and haloacetamides. The thiol group can also be used to attach the linker to the surface of gold nanoparticles.
Carboxyl-Reactive Conjugation
The terminal propionic acid group (-COOH) can be activated to react with primary amines (-NH2), which are abundant on the surface of proteins and other biomolecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a highly reactive O-acylisourea intermediate with EDC, which is then converted to a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond.
Data Presentation: Performance Metrics of PEGylated Bioconjugates
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for ADCs constructed with various PEG linker lengths. This data illustrates the general trends and the impact of PEGylation on key performance indicators.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| Non-PEGylated | 8 | 15.6 | 1,282 | [3] |
| Linear PEG8 | 8 | 9.8 | 2,041 | [3] |
| Linear PEG24 | 3 | Slower than non-PEGylated | Higher than non-PEGylated | |
| Branched (2x PEG12) | 8 | 5.4 | 3,704 |
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| Targeting Moiety | Linker | IC50 (nM) | Fold Change vs. Non-PEGylated | Reference |
| Affibody | No PEG | ~1 | - | |
| Affibody | 4 kDa PEG | ~4.5 | 4.5x increase | |
| Affibody | 10 kDa PEG | ~22 | 22x increase | |
| Antibody | Linear PEG24 | Potent | - | |
| Antibody | Branched (2x PEG12) | Potent | - |
Table 3: Plasma Stability of ADC Linkages
| Linker Type | Conjugation Site | Stability in Human Plasma (72h @ 37°C) | Reference |
| Maleimide-Thioether | Engineered Cysteine (LC-V205C) | ~80% intact | |
| Maleimide-Thioether | Engineered Cysteine (Fc-S396C) | ~20% intact | |
| Sulfone-Thioether | Engineered Cysteine | Improved stability over maleimide | |
| Valine-Citulline (vc) | - | Susceptible to enzymatic cleavage |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation. Note: These protocols may require optimization for specific applications.
Protocol 1: Two-Step ADC Synthesis via Thiol-Maleimide and EDC/NHS Chemistry
This protocol describes the conjugation of a maleimide-functionalized drug to the thiol end of the linker, followed by conjugation of the carboxyl end to an antibody.
Step 1: Conjugation of Maleimide-Drug to this compound
-
Reagent Preparation:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Dissolve the maleimide-functionalized drug in the same solvent.
-
-
Reaction:
-
Mix the linker and the maleimide-drug in a 1.1:1 molar ratio.
-
Stir the reaction at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the Drug-PEG24-COOH conjugate by preparative HPLC.
-
Lyophilize the purified product.
-
Step 2: Conjugation of Drug-PEG24-COOH to an Antibody
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Dissolve the Drug-PEG24-COOH in Activation Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Prepare the antibody in Conjugation Buffer.
-
-
Activation of Carboxyl Group:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the Drug-PEG24-COOH solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated Drug-PEG24-COOH to the antibody solution. A typical molar ratio is 10-20 fold excess of the activated linker to the antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess purity and aggregation by SEC.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) and Subsequent Bioconjugation
This protocol describes the attachment of the linker to AuNPs via the thiol group, followed by conjugation of a biomolecule to the carboxyl group.
Step 1: Functionalization of AuNPs with this compound
-
Reagent Preparation:
-
Synthesize or obtain a colloidal solution of AuNPs.
-
Dissolve this compound in deionized water.
-
-
Reaction:
-
Add the this compound solution to the AuNP solution with gentle stirring. The molar ratio of linker to AuNPs will depend on the size of the nanoparticles and the desired surface density.
-
Stir the mixture for 12-24 hours at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the pellet in a suitable buffer (e.g., MES buffer for the next step).
-
Repeat the centrifugation and resuspension steps 2-3 times to remove excess linker.
-
Step 2: Conjugation of a Biomolecule to AuNP-PEG24-COOH
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.4.
-
Resuspend the AuNP-PEG24-COOH in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Dissolve the amine-containing biomolecule in Conjugation Buffer.
-
-
Activation and Conjugation:
-
Follow steps 2 and 3 from Protocol 1, Step 2, adjusting the molar ratios based on the concentration of carboxyl groups on the AuNP surface.
-
-
Purification and Characterization:
-
Purify the final AuNP-bioconjugate by centrifugation and resuspension in a storage buffer (e.g., PBS with a stabilizer).
-
Characterize the conjugate using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for this compound in ADC synthesis.
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for protein degradation.
Caption: Mechanism of action for an ADC targeting the EGFR pathway.
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure and heterobifunctional nature enable precise control over the conjugation process, leading to more homogeneous and well-characterized products. The hydrophilic PEG24 spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics. While more specific quantitative data for this particular linker is needed, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in drug development and other areas of biomedical research. The continued development and application of such discrete PEG linkers will undoubtedly play a crucial role in the advancement of next-generation therapeutics like ADCs and PROTACs.
References
Spectroscopic Characterization of Thiol-PEG24-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Thiol-PEG24-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. The following sections detail the expected results from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols.
Introduction to Thiol-PEG24-acid
Thiol-PEG24-acid is a polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by a 24-unit PEG chain. This structure allows for the conjugation of a wide array of molecules. The thiol group offers a reactive site for conjugation to substances like maleimides or for attachment to gold surfaces, while the carboxylic acid can be activated to form amide bonds with amine-containing molecules. The long, hydrophilic PEG chain enhances the solubility and circulation half-life of the conjugated molecule, making it a valuable tool in the development of therapeutics and diagnostics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of Thiol-PEG24-acid is expected to be dominated by the signal from the repeating methylene protons of the PEG backbone.
Table 1: Expected ¹H NMR Chemical Shifts for Thiol-PEG24-acid
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -SH | ~1.6 | Triplet |
| -S-CH ₂- | ~2.7 | Quartet |
| -CH ₂-COOH | ~2.5 | Triplet |
| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.6 | Multiplet |
| -CH ₂-CH₂-COOH | ~3.8 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for Thiol-PEG24-acid
| Assignment | Chemical Shift (δ) ppm |
| -C H₂-SH | ~24 |
| -C H₂-COOH | ~35 |
| -O-C H₂-C H₂-O- (PEG Backbone) | ~70 |
| -C OOH | ~175 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of Thiol-PEG24-acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm, CDCl₃ at 7.26 ppm for ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Thiol-PEG24-acid. Due to its polymeric nature and high molecular weight, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, typically coupled with a Time-of-Flight (TOF) analyzer.
The molecular formula for Thiol-PEG24-acid (HS-(CH₂CH₂O)₂₄-CH₂COOH) is C₅₀H₁₀₀O₂₆S. The theoretical average molecular weight is approximately 1157.3 g/mol .
Table 3: Expected Mass Spectrometry Results for Thiol-PEG24-acid
| Ion | Expected m/z |
| [M+H]⁺ | ~1158.3 |
| [M+Na]⁺ | ~1180.3 |
| [M+K]⁺ | ~1196.4 |
Note: Due to the polydispersity of PEG chains, a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) is expected.
Experimental Protocol for Mass Spectrometry (ESI-TOF)
Sample Preparation:
-
Prepare a stock solution of Thiol-PEG24-acid at 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: 500-2000 m/z
Data Analysis:
-
The resulting spectrum will show a distribution of multiply charged ions.
-
Deconvolute the spectrum to obtain the neutral mass of the compound.
-
Compare the experimental mass to the theoretical mass to confirm the identity of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of Thiol-PEG24-acid.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of Thiol-PEG24-acid. NMR confirms the covalent structure and the presence of the terminal functional groups, while MS verifies the overall molecular weight. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this important bifunctional linker, ensuring the quality and identity of the material used in their drug development and research applications.
Safety and Handling of Thiol-PEG24-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Thiol-PEG24-acid (HS-(CH2CH2O)24-COOH), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for Thiol-PEG24-acid, this document synthesizes information from SDSs of structurally similar compounds, including multi-arm Thiol PEG Carboxyl and other PEG derivatives. All personnel handling this reagent should be trained in standard laboratory safety procedures.
Hazard Identification and Classification
Thiol-PEG24-acid is generally considered to be of low toxicity, a characteristic of polyethylene glycol (PEG) compounds. However, as with any chemical reagent, it is essential to handle it with care to minimize exposure. Based on data from similar compounds, the primary hazards are minimal.
Emergency Overview: As part of good industrial and personal hygiene and safety procedures, avoid all unnecessary exposure to the chemical substance and ensure prompt removal from skin, eyes, and clothing.[1]
-
Inhalation: No adverse health effects are expected from inhalation under normal laboratory conditions. It may act as a mechanical irritant.[1]
-
Ingestion: Large doses may cause gastrointestinal upset.[1]
-
Skin Contact: No adverse effects are expected.[1]
-
Eye Contact: May cause mild irritation. Direct contact should be avoided.
It is important to note that while polyethylene glycol itself has low toxicity, the thiol group can be reactive.
Quantitative Data Summary
| Compound/Parameter | Oral LD50 (Rat) |
| PEG 200 | 28 g/kg |
| PEG 300 | 27.5 g/kg |
| PEG 400 | 30.2 g/kg |
| PEG 600 | 30 g/kg |
| PEG 1000 | 32 g/kg |
| PEG 4000 | 50 g/kg |
| PEG 6000 | > 50 g/kg |
| PEG 20000 | 31.6 g/kg |
Data sourced from the Safety Data Sheet for Multi-arm Polyethylene Glycol Derivative, JenKem Technology.[1]
First-Aid Measures
Standard first-aid procedures should be followed in case of exposure.
-
Inhalation: If any respiratory irritation occurs, move the individual to fresh air. If symptoms persist, seek medical attention.
-
Ingestion: If large amounts are swallowed, give water to drink and get medical advice. Do not induce vomiting.
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: In case of contact, flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Thiol-PEG24-acid and ensure laboratory safety.
Handling
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust or aerosols.
-
Minimize air exposure. It is recommended to handle the product under an inert gas like argon or nitrogen.
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
Storage
-
Store in a tightly closed container, preferably under an inert atmosphere (nitrogen or argon).
-
For long-term storage, it is recommended to store at -20°C in a dry, dark place.
-
Thiol-containing PEGs are sensitive to light and oxidation.
-
After use, the container should be backfilled with an inert gas before sealing.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilate the area.
-
Wear appropriate PPE.
-
For solid spills: Clean up spills in a manner that does not disperse dust into the air. Moisten with water to reduce airborne dust. Use non-sparking tools.
-
For liquid spills: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.
-
Do not flush to sewer.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols & Workflows
Reagent Preparation Workflow
The following diagram illustrates a typical workflow for preparing a stock solution of Thiol-PEG24-acid.
Caption: Workflow for preparing Thiol-PEG24-acid stock solution.
General Handling Safety Protocol
This diagram outlines the logical flow of safety precautions when working with Thiol-PEG24-acid.
Caption: Safety protocol flowchart for handling Thiol-PEG24-acid.
Stability and Reactivity
-
Stability: Stable under ordinary conditions of use and storage.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Carbon dioxide and carbon monoxide may form when heated to decomposition.
-
Hazardous Polymerization: Will not occur.
The thiol group is reactive towards maleimides and other thiol-reactive moieties, while the carboxylic acid group can be activated to react with primary amines.
Disposal Considerations
Dispose of unused reagents and waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should consult the SDS for any chemical before use and receive proper training in laboratory safety.
References
The Versatility of Thiol-Terminated PEG Linkers: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and drug development, the precise modification of biological molecules is paramount. Thiol-terminated polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for bioconjugation, surface modification, and the creation of advanced therapeutic and diagnostic agents. The unique properties of the thiol group, combined with the biocompatibility and physicochemical advantages of the PEG chain, enable a wide range of applications, from enhancing the pharmacokinetic profiles of protein drugs to constructing sophisticated biosensors and drug delivery systems.
This technical guide provides an in-depth exploration of the core applications of thiol-terminated PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, detailed experimental methodologies, and quantitative data associated with the use of these powerful molecules. We will delve into the chemistry of thiol-mediated conjugation, provide standardized protocols for key experiments, present quantitative data in a comparative format, and visualize complex workflows and pathways to facilitate a deeper understanding of the subject matter.
Core Applications of Thiol-Terminated PEG Linkers
The utility of thiol-terminated PEG linkers stems from the specific and efficient reactivity of the thiol group, primarily with maleimide-functionalized molecules and gold surfaces. This reactivity, coupled with the ability of the PEG chain to improve solubility, reduce immunogenicity, and prolong circulation half-life, has led to its widespread adoption in several key areas of biochemistry.
Bioconjugation: Precision Engineering of Proteins and Peptides
Site-specific modification of proteins and peptides is crucial for developing next-generation therapeutics, such as antibody-drug conjugates (ADCs). Thiol-terminated PEG linkers, often in conjunction with heterobifunctional PEG linkers containing a thiol-reactive group like maleimide, allow for the precise attachment of payloads to cysteine residues.[1]
The reaction between a thiol and a maleimide proceeds via a Michael addition, forming a stable thioether bond.[2][3] This reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5-7.5.[4][5]
References
The Role of PEG Spacers in Reducing Non-Specific Protein Binding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-specific protein binding to surfaces is a persistent challenge in a multitude of biomedical and biotechnological applications, including immunoassays, biosensors, and drug delivery systems. This phenomenon can lead to decreased sensitivity, high background noise, and reduced efficacy of therapeutic agents. The covalent attachment of polyethylene glycol (PEG) spacers to surfaces, a process known as PEGylation, has emerged as a gold-standard strategy to mitigate these undesirable interactions. This technical guide provides an in-depth exploration of the mechanisms by which PEG spacers prevent non-specific protein binding, presents quantitative data from key studies, details relevant experimental protocols for evaluating surface passivation, and offers visual representations of the underlying principles and workflows.
Core Principles: How PEG Spacers Inhibit Protein Adsorption
The remarkable ability of PEG to resist protein adsorption stems from a combination of physicochemical properties that create an effective barrier at the material interface. The primary mechanisms are steric hindrance and the formation of a tightly bound hydration layer.
1.1. Steric Hindrance and the "Molecular Cloud"
PEG is a flexible, hydrophilic polymer that, when grafted to a surface, adopts a dynamic, mushroom- or brush-like conformation in aqueous environments. This creates a physical, sterically repulsive barrier that prevents proteins from approaching the underlying substrate.[1] The long, mobile PEG chains form a "molecular cloud" that sterically hinders the much larger protein molecules from making contact with the surface, thereby preventing adsorption.[2] The effectiveness of this steric repulsion is highly dependent on the chain length and grafting density of the PEG molecules.
1.2. The Hydrophilic Shield and Hydration Layer
PEG is highly hydrophilic and forms extensive hydrogen bonds with water molecules, creating a tightly associated hydration layer.[3] This layer of structured water presents an energetic barrier to protein adsorption. For a protein to adsorb, it must displace this favorable hydration layer, which is an entropically and enthalpically unfavorable process. This "hydrophilic shield" effectively repels proteins, which are driven to remain in the bulk solution where they are freely solvated.
Quantitative Analysis of PEG Spacer Efficacy
The effectiveness of PEG spacers in reducing non-specific protein binding is influenced by several key parameters, including PEG molecular weight (chain length), grafting density, and surface architecture. The following tables summarize quantitative data from various studies, illustrating these relationships.
Table 1: Effect of PEG Grafting Density on Non-Specific Protein Adsorption
This table presents data on the adsorption of various proteins on surfaces with different PEG grafting densities, as quantified by X-ray Photoelectron Spectroscopy (XPS). The data demonstrates that higher PEG grafting densities lead to a significant reduction in the amount of adsorbed protein.[4]
| Surface Modification | Grafting Ratio (Lysine:PEG) | PEG Surface Density | Adsorbed Myoglobin (16 kD) (Nitrogen at. %) | Adsorbed Albumin (67 kD) (Nitrogen at. %) | Adsorbed Fibrinogen (340 kD) (Nitrogen at. %) |
| Bare Nb₂O₅ | N/A | None | 4.5 | 3.8 | 4.0 |
| PLL Coated | N/A | Low (PLL backbone) | 2.5 | 3.9 | 4.2 |
| PLL-g-PEG | 8.1 | Medium | 1.8 | 2.2 | 2.8 |
| PLL-g-PEG | 5.2 | High | 0.8 | 1.1 | 1.5 |
| PLL-g-PEG | 3.5 | Very High | <1 | <1 | <1 |
Table 2: Influence of PEG Dispersity on Protein Adsorption
This table showcases the impact of PEG's molecular weight distribution (dispersity) on protein adsorption on gold nanoparticles (AuNPs). Monodisperse PEG layers provide a more uniform and effective barrier against protein binding compared to polydisperse PEG layers of a similar average molecular weight.[5]
| PEG Modification on AuNPs | Protein Solution | Reduction in Protein Adsorption Compared to Polydisperse PEG2k-AuNPs |
| Monodisperse PEG₃₆-AuNPs | Bovine Serum Albumin (BSA) | ~95% |
| Monodisperse PEG₄₅-AuNPs | Bovine Serum Albumin (BSA) | ~80% |
| Monodisperse PEG₃₆-AuNPs | Fetal Bovine Serum (FBS) | 70% |
| Monodisperse PEG₄₅-AuNPs | Fetal Bovine Serum (FBS) | 70% |
| Monodisperse PEG₃₆-AuNPs | Human Serum | 60% |
| Monodisperse PEG₄₅-AuNPs | Human Serum | 60% |
Table 3: Effect of PEG Molecular Weight on Protein Adsorption Resistance
This table illustrates the general trend that as the molecular weight of the PEG spacer increases, its ability to resist protein adsorption can be affected due to a decrease in grafting density.
| PEG Molecular Weight on 20 nm AuNPs | Relative Protein Adsorption |
| 5 kDa | Lower |
| 10 kDa | Higher |
| 30 kDa | Highest |
Key Experimental Protocols
Accurate quantification of non-specific protein binding is crucial for the development and validation of antifouling surfaces. The following are detailed methodologies for commonly employed techniques.
3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Non-Specific Binding
ELISA is a plate-based assay that can be adapted to measure the reduction in non-specific protein binding on PEGylated surfaces.
3.1.1. Materials
-
High-binding 96-well microtiter plates
-
PEG-NHS esters of varying molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa)
-
Amine-functionalized surface coating solution (e.g., poly-L-lysine)
-
Protein solution (e.g., Bovine Serum Albumin - BSA, Fibrinogen) at 1 mg/mL in Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20 - PBST)
-
Primary antibody specific to the target protein
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
3.1.2. Protocol
-
Surface Functionalization: Coat the wells of a microtiter plate with an amine-functionalized solution (e.g., 0.1 mg/mL poly-L-lysine in PBS) for 1 hour at room temperature. Wash three times with PBS.
-
PEGylation: Prepare solutions of PEG-NHS esters of different molecular weights in 0.1 M sodium bicarbonate buffer, pH 8.5. Add 100 µL of the PEG solutions to the amine-functionalized wells and incubate overnight at 4°C. Wash three times with PBS.
-
Blocking: Block the remaining reactive sites by incubating with 200 µL of blocking buffer for 2 hours at room temperature. Wash three times with PBST.
-
Protein Incubation: Add 100 µL of the protein solution (e.g., BSA) to the PEGylated and control (un-PEGylated) wells. Incubate for 1 hour at 37°C. Wash five times with PBST.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C. Wash five times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at 37°C. Wash five times with PBST.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The reduction in signal in the PEGylated wells compared to the control wells indicates the reduction in non-specific protein binding.
3.2. Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR is a label-free technique that allows for the real-time monitoring of protein adsorption onto a sensor surface.
3.2.1. Materials
-
SPR instrument and sensor chips (e.g., CM5 dextran-coated or gold sensor chips)
-
Amine coupling kit (NHS, EDC)
-
PEG-amine of varying molecular weights
-
Protein solutions (e.g., fibrinogen, BSA) in a suitable running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
3.2.2. Protocol
-
Surface Preparation:
-
For CM5 chips: Activate the carboxyl groups on the sensor surface using a 1:1 mixture of NHS and EDC.
-
For gold chips: Functionalize the surface with a self-assembled monolayer (SAM) of a carboxyl-terminated alkanethiol.
-
-
PEG Immobilization: Inject the PEG-amine solutions of different molecular weights over the activated surface to covalently attach the PEG spacers.
-
Deactivation: Deactivate any remaining active esters by injecting ethanolamine.
-
Equilibration: Equilibrate the surface with running buffer until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution at a specific concentration and flow rate over the PEGylated and a reference (unmodified) flow cell. Monitor the change in response units (RU) in real-time.
-
Dissociation: Inject running buffer to monitor the dissociation of the bound protein.
-
Regeneration: If necessary, regenerate the sensor surface by injecting the regeneration solution to remove the bound protein.
-
Data Analysis: The difference in the binding response between the PEGylated and reference surfaces provides a quantitative measure of the reduction in non-specific adsorption.
3.3. Quartz Crystal Microbalance with Dissipation (QCM-D) for Mass and Viscoelastic Properties
QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal sensor to determine the mass (including bound water) and viscoelastic properties of the adsorbed protein layer.
3.3.1. Materials
-
QCM-D instrument and sensor crystals (e.g., gold-coated)
-
PEG-thiol of varying molecular weights
-
Protein solutions in a suitable buffer
-
Cleaning solutions for the sensor crystals (e.g., UV/ozone, piranha solution - use with extreme caution)
3.3.2. Protocol
-
Sensor Cleaning and Baseline: Clean the sensor crystal according to the manufacturer's instructions and establish a stable baseline in the running buffer.
-
PEGylation: Introduce the PEG-thiol solution into the measurement chamber to form a self-assembled monolayer on the gold surface. Monitor the changes in frequency (Δf) and dissipation (ΔD) until a stable layer is formed. Rinse with buffer to remove unbound PEG.
-
Protein Adsorption: Introduce the protein solution and monitor the changes in Δf and ΔD as the protein adsorbs to the PEGylated surface.
-
Rinsing: Rinse with buffer to remove any loosely bound protein. The final change in frequency is proportional to the total adsorbed mass.
-
Data Analysis: Use the Sauerbrey equation for rigid films or more complex viscoelastic modeling for soft films to calculate the adsorbed mass. Compare the adsorbed mass on PEGylated surfaces to that on a bare sensor to quantify the reduction in non-specific binding.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PEG-mediated reduction of non-specific protein binding and the experimental workflows used to measure it.
Caption: Steric hindrance by a dense layer of PEG spacers.
Caption: ELISA workflow for quantifying non-specific protein binding.
Conclusion
The use of PEG spacers is a highly effective and versatile strategy for reducing non-specific protein binding in a wide range of applications. The underlying mechanisms of steric hindrance and hydrophilic shielding are well-understood, and the efficacy of PEGylation can be tailored by controlling parameters such as chain length and grafting density. The experimental protocols detailed in this guide provide robust methods for quantifying the anti-fouling properties of PEGylated surfaces, enabling researchers and developers to optimize their systems for improved performance and reliability. As the demand for more sensitive and specific biomedical technologies grows, the role of advanced surface modification strategies, with PEGylation at the forefront, will continue to be of paramount importance.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with HS-PEG24-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of HS-PEG24-CH2CH2COOH, a heterobifunctional linker containing a terminal thiol group and a carboxylic acid, to target proteins. This process, often referred to as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their solubility, stability, and in vivo circulation half-life, while potentially reducing their immunogenicity.[1][2][3][4][5] The protocol described herein focuses on forming a stable amide bond between the carboxylic acid group of the PEG linker and primary amine groups (e.g., lysine residues) on the protein surface. This is achieved through a two-step process involving the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Data Presentation
Table 1: Key Reaction Parameters for Protein Conjugation
| Parameter | Recommended Range | Notes |
| pH for Carboxyl Activation | 4.5 - 7.2 | Optimal for EDC/NHS activation of the carboxylic acid. |
| pH for Amine Coupling | 7.0 - 8.0 | Most efficient for the reaction of the NHS-activated PEG with primary amines on the protein. |
| Molar Excess of PEG Linker | 10 to 20-fold over protein | A starting point that should be optimized for each specific protein to achieve the desired degree of PEGylation. |
| EDC:NHS Molar Ratio | 1:1 to 1:2 (or higher for NHS) | The addition of NHS or Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |
| Quenching Reagents | Hydroxylamine, Tris, or Glycine | To stop the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Target protein with accessible primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free). Other suitable buffers include HEPES or borate buffers.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Protocol for Conjugation of this compound to Protein Amines:
This protocol is a two-step procedure. First, the carboxylic acid on the PEG linker is activated using EDC and NHS. Second, the activated PEG linker is added to the protein solution for conjugation.
Step 1: Activation of this compound
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mg/mL.
-
Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to an appropriate volume of Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Immediately before activation, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the PEG solution. A common molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS relative to the amount of the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Step 2: Conjugation to the Target Protein
-
Prepare Protein: Dissolve the target protein in the Conjugation Buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the activated PEG.
-
Conjugation Reaction:
-
Add the freshly activated this compound solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time may need to be determined empirically.
-
-
Quench the Reaction:
-
Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.
-
Step 3: Purification of the Conjugate
-
Remove Unreacted PEG and Reagents: Purify the protein-PEG conjugate from excess unreacted PEG linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.
Step 4: Characterization
-
Confirm Conjugation: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight of the protein.
-
Determine Degree of Labeling: The extent of PEGylation can be quantified using techniques such as MALDI-TOF mass spectrometry.
Mandatory Visualizations
References
Application Notes and Protocols for Gold Nanoparticle Functionalization with Thiol-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo.[4][5] This protocol details a step-by-step guide for the functionalization of gold nanoparticles with a heterobifunctional Thiol-PEG24-acid linker. The terminal thiol group facilitates a strong covalent bond with the gold surface, while the terminal carboxylic acid group provides a reactive site for subsequent bioconjugation of targeting ligands, drugs, or other biomolecules. This surface modification is a critical step in the development of AuNP-based diagnostics and therapeutics.
Experimental Protocol
This protocol is divided into three main stages: Synthesis of Gold Nanoparticles, Functionalization with Thiol-PEG24-acid, and Characterization of the functionalized nanoparticles.
Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles
This section describes the synthesis of AuNPs with a nominal diameter of 20 nm using the well-established Turkevich method.
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a clean round-bottom flask equipped with a reflux condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine-red color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The synthesized citrate-stabilized AuNPs can be stored at 4°C for several weeks.
Part 2: Functionalization with Thiol-PEG24-acid
This stage involves the ligand exchange process where the citrate ions on the AuNP surface are replaced by Thiol-PEG24-acid molecules.
Materials:
-
Citrate-stabilized gold nanoparticles (from Part 1)
-
Thiol-PEG24-acid (HS-(CH₂)₂-(OCH₂CH₂)₂₄-COOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a stock solution of Thiol-PEG24-acid in ultrapure water. The concentration will depend on the desired surface coverage.
-
To the citrate-stabilized AuNP solution, add the Thiol-PEG24-acid solution. A common molar ratio of PEG to AuNPs is in the range of 300:1 to 5000:1 to achieve a dense surface coating.
-
Incubate the mixture overnight at room temperature with gentle stirring. This allows for the formation of a strong gold-sulfur bond.
-
To remove excess, unbound Thiol-PEG24-acid and displaced citrate ions, the solution is purified by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.
-
After the final wash, resuspend the purified Thiol-PEG24-acid functionalized AuNPs in the desired buffer for storage or further use.
Part 3: Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to assess the quality of the nanoparticles.
Methods:
-
UV-Visible Spectroscopy: Measure the absorbance spectrum of the AuNPs before and after functionalization. The surface plasmon resonance (SPR) peak for ~20 nm AuNPs is typically around 520 nm. A slight red-shift in the SPR peak after PEGylation indicates a change in the local refractive index around the nanoparticles, suggesting successful surface modification.
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer on the AuNP surface.
-
Transmission Electron Microscopy (TEM): TEM provides information on the core size, shape, and monodispersity of the AuNPs. While it may not directly visualize the PEG layer, it confirms the integrity of the nanoparticle core after the functionalization process.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical groups present on the nanoparticle surface. The appearance of characteristic peaks for the C-O-C stretch of the PEG backbone and the C=O stretch of the carboxylic acid would confirm the presence of the Thiol-PEG24-acid.
-
Zeta Potential Measurement: The zeta potential provides information about the surface charge of the nanoparticles. A change in the zeta potential from negative (due to citrate) to a different negative value (due to the terminal carboxyl group of the PEG) can indicate successful ligand exchange.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis and functionalization process.
| Parameter | Value | Characterization Method | Reference |
| AuNP Synthesis | |||
| HAuCl₄ Concentration | 1 mM | - | |
| Trisodium Citrate Concentration | 38.8 mM | - | |
| Reaction Temperature | Boiling (approx. 100°C) | - | |
| Resulting AuNP Core Diameter | ~20 nm | TEM | |
| Surface Plasmon Resonance (SPR) | ~520 nm | UV-Vis Spectroscopy | |
| Functionalization | |||
| Molar Ratio (PEG:AuNP) | 300:1 to 5000:1 | - | |
| Incubation Time | Overnight | - | |
| Centrifugation Speed | ~12,000 x g | - | - |
| Centrifugation Time | 20 minutes | - | - |
| Characterization | |||
| Increase in Hydrodynamic Diameter | 5 - 15 nm | DLS | |
| Red-shift in SPR Peak | 2 - 5 nm | UV-Vis Spectroscopy |
Experimental Workflow
Further Applications: Bioconjugation
The terminal carboxylic acid groups on the PEGylated AuNPs can be activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with amine-containing molecules such as proteins, antibodies, or small molecule drugs. This allows for the development of targeted drug delivery systems and diagnostic probes.
Signaling Pathway Diagram
The functionalized gold nanoparticles can be designed to interact with specific cellular pathways. For example, by conjugating a targeting ligand that binds to a cell surface receptor (e.g., EGFR), the nanoparticle can be internalized and potentially influence downstream signaling.
References
- 1. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted polyethylene glycol gold nanoparticles for the treatment of pancreatic cancer: from synthesis to proof-of-concept in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HS-Peg24-CH2CH2cooh in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg24-CH2CH2cooh is a heterobifunctional linker that plays a pivotal role in the development of targeted drug delivery systems.[1] Its unique structure, featuring a thiol (-SH) group at one end, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group, offers remarkable versatility in bioconjugation.[1] The thiol group facilitates strong covalent attachment to gold nanoparticles or can be used for conjugation to maleimide-functionalized molecules.[1] The carboxylic acid allows for the covalent linkage to amine-containing molecules, such as antibodies or drugs, through the formation of a stable amide bond.[2][3]
The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs circulation half-life by creating a hydrophilic shield. These properties make this compound an ideal candidate for constructing sophisticated drug delivery vehicles like antibody-drug conjugates (ADCs) and functionalized nanoparticles, which can selectively deliver potent therapeutic agents to target cells while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the use of this compound in the development of two key targeted drug delivery platforms: Antibody-Drug Conjugates (ADCs) and functionalized gold nanoparticles.
Section 1: Antibody-Drug Conjugate (ADC) Synthesis and Characterization
ADCs constructed with this compound leverage the specificity of a monoclonal antibody to deliver a cytotoxic payload directly to cancer cells. The linker connects the drug to the antibody, ensuring stability in circulation and facilitating drug release at the target site.
Experimental Workflow for ADC Synthesis
Protocol 1.1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a drug with a carboxylic acid group to an amine-modified version of the linker.
Materials:
-
Drug with a carboxylic acid functional group
-
Amine-PEG24-CH2CH2-SH (custom synthesized or commercially available)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Drug:
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to Amine-PEG-Thiol Linker:
-
Dissolve the Amine-PEG24-CH2CH2-SH linker (1.5 equivalents) in anhydrous DMF.
-
Add the amine-PEG-thiol solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 1.2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the thiol-containing drug-linker to the antibody via maleimide chemistry, which requires modification of the antibody to present maleimide groups. A more direct approach is the conjugation to reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-Linker conjugate with a terminal thiol group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.2-7.5, containing 5 mM EDTA
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by passing the solution through a desalting column (SEC) equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified reduced antibody to the Drug-Linker conjugate (dissolved in a minimal amount of DMSO, not to exceed 10% v/v of the final reaction volume). A 5 to 10-fold molar excess of the drug-linker is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding N-ethylmaleimide in a 2-fold molar excess over the initial thiol concentration.
-
Purify the ADC using a SEC column to remove unreacted drug-linker and other small molecules.
-
Characterization of the ADC
| Parameter | Method | Expected Outcome | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separation of species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas. A typical target DAR is 2-4. | |
| UV-Vis Spectroscopy | Calculation of DAR based on the absorbance of the antibody (at 280 nm) and the drug at its specific wavelength. | ||
| Mass Spectrometry (MS) | Determination of the molecular weight of the different ADC species, allowing for precise DAR calculation. | ||
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | A single major peak corresponding to the monomeric ADC, with minimal aggregation (typically >95% monomer). | |
| In Vitro Cytotoxicity | Cell-based viability assays (e.g., MTT, XTT) | Dose-dependent killing of target cancer cells by the ADC, with significantly lower toxicity from the unconjugated antibody or drug alone. |
Section 2: Functionalized Gold Nanoparticle Synthesis and Characterization
This compound is used to create "stealth" nanoparticles that can evade the immune system and carry a therapeutic payload. The thiol group strongly binds to the gold surface, while the carboxylic acid can be used to attach drugs or targeting ligands.
Experimental Workflow for Gold Nanoparticle Functionalization
Protocol 2.1: Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the modification of citrate-stabilized AuNPs with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Ligand Exchange:
-
Add this compound to the citrate-stabilized AuNP solution. The final concentration of the linker should be in the micromolar range, and the optimal ratio of linker to nanoparticles should be determined empirically.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature to allow for the exchange of citrate with the thiol-PEG linker on the gold surface.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
-
Remove the supernatant and resuspend the nanoparticles in PBS.
-
Repeat the washing step three times to remove any unbound linker.
-
Store the functionalized AuNPs at 4°C.
-
Protocol 2.2: Conjugation of a Drug to PEGylated AuNPs
This protocol details the attachment of an amine-containing drug to the carboxylic acid terminus of the PEGylated AuNPs.
Materials:
-
PEGylated AuNPs from Protocol 2.1
-
Amine-containing drug
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Resuspend the PEGylated AuNPs in the Activation Buffer.
-
Add EDC (e.g., 10 mM) and NHS (e.g., 20 mM) to the nanoparticle solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend in the Coupling Buffer.
-
Immediately add the amine-containing drug (dissolved in Coupling Buffer) to the activated AuNPs.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the drug-conjugated AuNPs by repeated centrifugation and washing with PBS to remove unreacted drug and byproducts.
-
Characterization of Functionalized AuNPs
| Parameter | Method | Expected Outcome | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter after PEGylation and drug conjugation. For example, an increase from ~20 nm for citrate-capped AuNPs to over 100 nm for PEGylated AuNPs has been observed. | |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential from negative (for citrate-stabilized AuNPs, e.g., -35 mV) to near-neutral (e.g., -1 mV) after PEGylation. | |
| Morphology and Size | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core size and morphology. The PEG layer is typically not visible. | |
| Successful Conjugation | FTIR or NMR Spectroscopy | Appearance of characteristic peaks corresponding to the PEG linker and the conjugated drug. For example, in ¹H NMR, the characteristic ethylene oxide proton peak appears around 3.65 ppm. | |
| Drug Loading | UV-Vis Spectroscopy or HPLC | Quantification of the amount of drug conjugated to the nanoparticles by measuring the absorbance of the supernatant after conjugation or by degrading the nanoparticles and measuring the released drug. | |
| In Vitro Drug Release | Dialysis against a release buffer at different pH values (e.g., pH 7.4 and pH 5.5) | Sustained drug release over time, with potentially accelerated release at lower pH if an acid-labile linker is incorporated. |
Signaling Pathways and Logical Relationships
Targeted Drug Delivery and Cellular Uptake
This diagram illustrates the mechanism of action for an ADC. The antibody component of the ADC specifically binds to a receptor on the surface of a target cell. This binding triggers receptor-mediated endocytosis, where the ADC is internalized into the cell within an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymes cleave the linker, releasing the active drug. The released drug can then exert its cytotoxic effect, leading to apoptosis of the target cell.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced targeted drug delivery systems. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development. By leveraging the unique properties of this heterobifunctional linker, it is possible to design and synthesize highly effective ADCs and functionalized nanoparticles with improved therapeutic indices. The ability to precisely control the conjugation chemistry and characterize the resulting nanomedicines is crucial for the successful translation of these promising technologies from the laboratory to the clinic.
References
Application Notes and Protocols for Thiol-PEG24-acid as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-PEG24-acid in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The Thiol-PEG24-acid linker is a long-chain, flexible, and hydrophilic linker that offers several advantages in PROTAC development. Its extended 24-unit PEG chain can enhance the aqueous solubility of the PROTAC, a crucial factor for bioavailability.[3] The bifunctional nature of Thiol-PEG24-acid, featuring a thiol (-SH) group and a carboxylic acid (-COOH) group, allows for versatile and orthogonal conjugation strategies in PROTAC synthesis.[][5] The thiol group can react with maleimides or other thiol-reactive groups, while the carboxylic acid can form a stable amide bond with an amine-functionalized ligand.
This document provides detailed application notes and protocols for the utilization of the Thiol-PEG24-acid linker in the development and evaluation of PROTACs.
Core Principles of PROTAC Action
The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator involved in the expression of oncogenes such as c-MYC. Its role in cancer has made it a prime target for PROTAC-mediated degradation.
References
Application Notes and Protocols for Maleimide Reaction with Thiol-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of maleimide-functionalized molecules to the thiol group of Thiol-PEG24-acid. The maleimide-thiol reaction is a cornerstone of bioconjugation, enabling the precise and efficient formation of stable thioether bonds under mild conditions.[1][2][3] This makes it an invaluable tool in drug development, particularly for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[2][4]
Overview of the Maleimide-Thiol Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable succinimidyl thioether linkage.
The reaction is highly selective for thiols within a specific pH range and proceeds efficiently without the need for a catalyst, especially in polar solvents like water or DMSO.
Key Reaction Parameters and Optimization
Successful conjugation of maleimides to Thiol-PEG24-acid is dependent on several critical parameters. Optimization of these conditions is crucial to ensure high reaction efficiency, minimize side reactions, and maintain the integrity of the conjugated molecules.
pH
The pH of the reaction buffer is the most critical factor influencing the maleimide-thiol reaction. The optimal pH range is between 6.5 and 7.5 .
-
Below pH 6.5: The concentration of the reactive thiolate anion is reduced, leading to a significantly slower reaction rate.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols. Furthermore, at higher pH, maleimides can react non-specifically with primary amines, such as the lysine residues in proteins. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Buffers
The choice of buffer is important to maintain the optimal pH and to avoid interference with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used as they do not contain primary amines.
-
Buffers to Use with Caution: Tris-based buffers should be used with caution, and preferably at a pH below 7.5, as they contain a primary amine that can compete with the thiol reaction at higher pH.
Stoichiometry
A molar excess of the maleimide-containing reagent over the Thiol-PEG24-acid is generally recommended to drive the reaction to completion. A starting point for optimization is a 10- to 20-fold molar excess of the maleimide . The optimal ratio may vary depending on the specific reactants and should be determined empirically.
Temperature and Time
The reaction can be carried out at room temperature for 2 hours or at 4°C overnight. Longer incubation times at lower temperatures may be beneficial for sensitive molecules.
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the exchange of the conjugated molecule. Strategies to improve the stability of the linkage include hydrolysis of the succinimide ring after conjugation, which forms a more stable ring-opened product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the maleimide-thiol reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity and stability. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Starting point for optimization. |
| Reaction Temperature | Room Temperature or 4°C | Dependent on the stability of the reactants. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Ensure complete reaction. |
| Maleimide Hydrolysis Half-life | Increases with decreasing pH | Maleimides are more stable at lower pH. |
Experimental Protocols
General Protocol for Conjugation of a Maleimide-Functionalized Molecule to Thiol-PEG24-acid
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular application.
Materials:
-
Thiol-PEG24-acid
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, HEPES, MOPS, pH 7.0-7.5)
-
Anhydrous DMSO or DMF (for dissolving water-insoluble maleimides)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-PEG24-acid:
-
Dissolve the Thiol-PEG24-acid in the degassed reaction buffer.
-
If the thiol group is part of a larger molecule with disulfide bonds, these may need to be reduced prior to conjugation. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.
-
-
Preparation of Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a suitable solvent. For water-soluble maleimides, the reaction buffer can be used. For poorly aqueous soluble maleimides, dissolve in a minimal amount of anhydrous DMSO or DMF before adding to the aqueous reaction mixture.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide solution to the Thiol-PEG24-acid solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol in slight excess.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents from the conjugate using a suitable purification method. Size-exclusion chromatography (SEC) is a common and effective method for separating the larger conjugate from smaller molecules. Other methods like dialysis, HPLC, or FPLC can also be employed depending on the properties of the conjugate.
-
-
Storage of the Conjugate:
-
For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to a week.
-
For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). Alternatively, add 50% glycerol and store at -20°C for up to a year.
-
Visualizations
Maleimide-Thiol Reaction Mechanism
Caption: Michael addition reaction of a thiol with a maleimide to form a stable thioether bond.
Experimental Workflow for Maleimide-Thiol Conjugation
Caption: General experimental workflow for the conjugation of a maleimide to Thiol-PEG24-acid.
References
Creating Self-Assembled Monolayers with HS-PEG24-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation and characterization of self-assembled monolayers (SAMs) using the thiol-terminated polyethylene glycol (PEG) molecule, HS-PEG24-CH2CH2COOH. These carboxyl-terminated PEGylated surfaces are of significant interest in biomedical and pharmaceutical research due to their ability to reduce non-specific protein adsorption while providing a functionalizable surface for the covalent immobilization of biomolecules.[][][3] Applications range from creating biocompatible coatings for medical devices to developing platforms for biosensing and targeted drug delivery.[][]
Overview and Applications
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The strong affinity of sulfur for gold surfaces facilitates the formation of a dense and stable monolayer of thiol-containing molecules. This compound, with its long PEG spacer and terminal carboxylic acid group, offers several advantages:
-
Biocompatibility and Reduced Fouling: The PEG chains create a hydrophilic surface that resists non-specific protein adsorption, which is crucial for applications in biological media.
-
Functionalizability: The terminal carboxylic acid group provides a versatile anchor point for the covalent attachment of proteins, peptides, antibodies, and small molecules through standard bioconjugation chemistries (e.g., EDC/NHS coupling).
-
Controlled Surface Density: The use of mixed SAMs, by co-deposition with a non-functionalized thiol, allows for precise control over the surface density of the carboxylic acid groups.
-
Drug Delivery: Carboxylic acid-functionalized PEGs are utilized as drug carriers for targeted delivery and controlled release.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the characterization of carboxyl-terminated PEG SAMs. Note that specific values can vary depending on the exact protocol, substrate quality, and measurement conditions.
| Parameter | Typical Value Range | Characterization Technique |
| Advancing Water Contact Angle | 35° - 50° | Contact Angle Goniometry |
| SAM Thickness | 8 - 12 nm (for similar length PEGs) | Ellipsometry, AFM |
| Surface Coverage of COOH Groups | Variable, can be controlled by mixed SAMs | XPS, Titration |
| Protein Adsorption (non-specific) | < 5 ng/cm² | QCM-D, SPR |
| Immobilized Protein Density | 2 - 11 pmol/cm² | Fluorescence, Radiolabeling |
Experimental Protocols
Substrate Preparation: Gold-Coated Surfaces
High-quality SAMs require atomically clean and smooth gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized (DI) water (18 MΩ·cm)
-
Absolute ethanol (200 proof)
-
Nitrogen gas (high purity)
-
Glass or polypropylene containers with sealable caps
-
Tweezers
Protocol:
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). a. Prepare the Piranha solution by carefully and slowly adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. The solution will become very hot. b. Using tweezers, immerse the gold substrates in the Piranha solution for 5-10 minutes. c. Remove the substrates and rinse them thoroughly with copious amounts of DI water. d. Rinse the substrates with absolute ethanol. e. Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
UV/Ozone Cleaning (Alternative to Piranha): a. Place the gold substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants. b. Rinse with DI water and then absolute ethanol. c. Dry with nitrogen gas.
Formation of this compound SAMs
Materials:
-
This compound
-
Absolute ethanol (200 proof)
-
Clean, dry gold substrates
-
Clean glass or polypropylene containers
-
Sonicator
Protocol:
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol. b. Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Self-Assembly: a. Place the clean, dry gold substrates in a container. b. Cover the substrates completely with the 1 mM thiol solution. c. To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen or argon. d. Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to better monolayer packing.
-
Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution. b. Rinse each substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules. c. Place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed thiols. d. Perform a final rinse with absolute ethanol. e. Dry the substrates under a gentle stream of nitrogen gas.
-
Storage: a. Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen). Use the SAM-coated substrates as soon as possible for subsequent experiments.
Characterization of the SAM
3.3.1. Contact Angle Goniometry
This technique measures the hydrophilicity of the surface, providing an indication of successful SAM formation.
Protocol:
-
Place a droplet of DI water (typically 1-5 µL) onto the SAM-coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A successful carboxyl-terminated PEG SAM should exhibit a water contact angle in the range of 35-50 degrees.
3.3.2. X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the surface, confirming the presence of the SAM.
Protocol:
-
Place the SAM-coated substrate in the XPS vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface (Au, S, C, O).
-
Acquire high-resolution scans of the C 1s, O 1s, and S 2p regions to determine the chemical states and confirm the presence of the PEG backbone and carboxylic acid groups.
3.3.3. Atomic Force Microscopy (AFM)
AFM can be used to assess the surface morphology and measure the thickness of the SAM.
Protocol:
-
Perform a "nanoshave" by scanning a small area with a high applied force to remove the SAM.
-
Image a larger area at a lower force to visualize the shaved region.
-
The height difference between the intact SAM and the exposed gold substrate provides a measure of the monolayer thickness.
Protein Immobilization via EDC/NHS Coupling
This protocol describes the covalent attachment of a protein to the carboxyl-terminated SAM.
Materials:
-
SAM-coated substrate with terminal -COOH groups
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Protocol:
-
Activation of Carboxyl Groups: a. Prepare a solution of 50 mM EDC and 25 mM NHS in Activation Buffer immediately before use. b. Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Protein Immobilization: a. Rinse the activated substrate with the protein's buffer (e.g., PBS). b. Immerse the substrate in the protein solution (e.g., 0.1-1 mg/mL) for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: a. Rinse the substrate with the protein buffer to remove non-covalently bound protein. b. Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any remaining NHS-esters.
-
Final Rinse: a. Rinse the substrate thoroughly with the protein buffer and then DI water. b. Dry under a gentle stream of nitrogen.
Visualizations
Caption: Workflow for the formation and characterization of HS-PEG24-COOH SAMs.
Caption: Reaction pathway for protein immobilization on a carboxyl-terminated SAM.
References
Application Notes and Protocols for Crosslinking Peptides and Proteins Using Thiol-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Thiol-PEG24-acid, a heterobifunctional crosslinker, in the conjugation of peptides and proteins. This reagent is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to Thiol-PEG24-acid
Thiol-PEG24-acid is a hydrophilic crosslinker composed of a thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 24-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The thiol group offers specific reactivity towards maleimides and other thiol-reactive moieties, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The long, flexible, and hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate and can influence the pharmacokinetics of therapeutic molecules.
Key Features:
-
Heterobifunctional: Enables the specific conjugation of two different functional groups.
-
PEG Spacer: Increases solubility, reduces immunogenicity, and provides flexibility.
-
Thiol Reactivity: Forms stable thioether bonds with maleimides, vinyl sulfones, and other thiol-reactive groups.
-
Carboxylic Acid Reactivity: Forms stable amide bonds with primary amines upon activation.
Applications
Thiol-PEG24-acid is a versatile tool with a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: Synthesizing molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for detection and analysis.
-
Surface Functionalization: Modifying the surface of nanoparticles, quantum dots, or other materials for targeted delivery or diagnostic purposes.
-
Hydrogel Formation: Crosslinking polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
Experimental Protocols
The use of Thiol-PEG24-acid for crosslinking typically involves a two-step process. The order of the steps can be varied depending on the specific molecules being conjugated. Below are generalized protocols for each reactive group.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of Thiol-PEG24-acid for reaction with a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
Thiol-PEG24-acid
-
Amine-containing protein/peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing protein/peptide in Conjugation Buffer.
-
Dissolve Thiol-PEG24-acid in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of Thiol-PEG24-acid:
-
Add a 2-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the Thiol-PEG24-acid solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-containing Molecule:
-
Add the activated Thiol-PEG24-acid solution to the amine-containing protein/peptide solution. A 10-20 fold molar excess of the activated linker over the protein/peptide is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated carboxylic acids.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Thioether Bond Formation via Maleimide-Thiol Chemistry
This protocol describes the reaction of the thiol group of the Thiol-PEG24-acid conjugate with a maleimide-activated molecule.
Materials:
-
Thiol-PEG24-acid conjugated molecule from Protocol 1
-
Maleimide-activated molecule
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Thiol-containing Molecule:
-
If the thiol group on the Thiol-PEG24-acid conjugate is oxidized (forming a disulfide bond), it must be reduced. Add a 10-50 fold molar excess of TCEP to the conjugate solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
Conjugation to Maleimide-activated Molecule:
-
Dissolve the maleimide-activated molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the reaction mixture.
-
Add a 1.5-20 fold molar excess of the maleimide-activated molecule to the thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Remove unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
Quantitative Data
The efficiency of crosslinking and the stability of the resulting conjugate are critical parameters. The following tables provide representative data for the types of linkages formed by Thiol-PEG24-acid.
Table 1: Representative Conjugation Efficiencies
| Reaction Type | Linker | Molecules Conjugated | Molar Ratio (Linker:Molecule) | Conjugation Efficiency (%) | Reference |
| Maleimide-Thiol | Maleimide-PEG-PLGA | cRGDfK (peptide) | 2:1 | 84 ± 4 | |
| Maleimide-Thiol | Maleimide-PEG-PLGA | 11A4 (nanobody) | 5:1 | 58 ± 12 |
Table 2: Stability of Covalent Bonds Under Physiological Conditions
| Bond Type | Formation Reaction | Stability Characteristics | Reference |
| Thioether | Maleimide-Thiol | Generally stable, but can undergo retro-Michael reaction and thiol exchange, especially with an N-terminal cysteine.[2][3] Formation of a thiazine structure can improve stability.[2] | |
| Amide | EDC/NHS Chemistry | Highly stable under physiological conditions with a long half-life.[4] |
Visualizations
Experimental Workflow: Two-Step Protein-Peptide Conjugation
Signaling Pathway: PROTAC-Mediated Protein Degradation
// Nodes POI [label="Target Protein\n(e.g., Androgen Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(e.g., ARV-110)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., Cereblon)", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitin [label="Ubiquitin", shape=ellipse, fillcolor="#F1F3F4"]; Ub_POI [label="Polyubiquitinated\nTarget Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF"];
// Edges POI -> Ternary_Complex; PROTAC -> Ternary_Complex; E3_Ligase -> Ternary_Complex; Ubiquitin -> Ternary_Complex [label="E1, E2 enzymes"]; Ternary_Complex -> Ub_POI [label="Ubiquitination"]; Ub_POI -> Proteasome; Proteasome -> Degradation; Ternary_Complex -> POI [style=invis]; // for layout Ternary_Complex -> PROTAC [style=dashed, label="Recycled"]; Ternary_Complex -> E3_Ligase [style=dashed, label="Recycled"]; } . Caption: PROTAC mechanism of action.
Application Workflow: Targeted Nanoparticle Drug Delivery
// Nodes Nanoparticle [label="Nanoparticle\n(e.g., Gold)", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Thiol_PEG_Acid [label="Thiol-PEG24-Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalized_NP [label="Functionalized NP\nwith -COOH", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Targeting_Ligand [label="Targeting Ligand\n(e.g., Antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Targeted_NP [label="Targeted Nanoparticle", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cancer_Cell [label="Cancer Cell with\nSurface Receptors", shape=cds, fillcolor="#F1F3F4"]; Binding [label="Receptor Binding", shape=ellipse, fillcolor="#FFFFFF"]; Internalization [label="Endocytosis", shape=ellipse, fillcolor="#FFFFFF"]; Drug_Release [label="Drug Release", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Nanoparticle -> Functionalized_NP; Thiol_PEG_Acid -> Functionalized_NP [label="Thiol-Gold\nInteraction"]; Functionalized_NP -> Targeted_NP; Targeting_Ligand -> Targeted_NP [label="EDC/NHS\nCoupling"]; Targeted_NP -> Binding; Cancer_Cell -> Binding; Binding -> Internalization; Internalization -> Drug_Release; } . Caption: Targeted drug delivery workflow.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biosensors with HS-PEG24-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of gold-based biosensors using the hetero-bifunctional linker, HS-PEG24-CH2CH2COOH. This 24-unit polyethylene glycol (PEG) linker, with a terminal thiol group (-SH) for robust self-assembly on gold surfaces and a terminal carboxylic acid (-COOH) for subsequent biomolecule immobilization, is ideal for creating stable, biocompatible, and low-fouling biosensor surfaces. Such functionalized surfaces are critical in various applications, including drug discovery, diagnostics, and the study of biomolecular interactions.
The following protocols and data are designed to guide researchers through the process of creating high-quality, reproducible biosensor surfaces for the covalent immobilization of proteins, antibodies, or other amine-containing ligands.
I. Overview of Surface Modification Workflow
The surface modification process involves a multi-step approach to transform a bare gold biosensor substrate into a functional surface ready for biomolecule interaction analysis. The key stages include:
-
Substrate Preparation: Thorough cleaning of the gold surface to ensure the formation of a well-ordered self-assembled monolayer (SAM).
-
Self-Assembled Monolayer (SAM) Formation: Incubation of the clean gold substrate with an ethanolic solution of this compound to form a dense and stable monolayer.
-
Activation of Carboxyl Groups: Chemical activation of the terminal carboxyl groups of the PEG linker using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to create amine-reactive NHS esters.
-
Biomolecule Immobilization: Covalent coupling of the amine-containing biomolecule of interest (e.g., protein, antibody) to the activated surface.
-
Quenching/Blocking: Deactivation of any remaining active NHS esters to prevent non-specific binding in subsequent assays.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the surface modification of gold biosensors with thiol-PEG-COOH linkers. It is important to note that these values can be influenced by factors such as the specific PEG chain length, solvent purity, incubation time, and the cleanliness of the gold substrate. The data presented here is a compilation from various studies on similar molecules and serves as a valuable reference.
| Parameter | Typical Value | Technique(s) | Notes |
| Water Contact Angle (Bare Gold, Cleaned) | 50° - 70°[1][2] | Contact Angle Goniometry | A clean, hydrophilic gold surface is essential for high-quality SAM formation. |
| Water Contact Angle (After HS-PEG-COOH SAM) | 20° - 40°[3][4] | Contact Angle Goniometry | The hydrophilic nature of the PEG chains results in a decrease in the water contact angle. |
| SAM Layer Thickness | ~1.6 nm (for C12 thiol)[5] | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry | The thickness is dependent on the PEG chain length and the tilt angle of the molecules. |
| Surface Coverage/Density of PEG Chains | 1.0 - 2.76 chains/nm² | Fluorescence Assay, ICP-MS, μ-TGA | This can vary based on PEG chain length and surface curvature (for nanoparticles). |
| Immobilized Protein Surface Coverage | Variable | Surface Plasmon Resonance (SPR) | Dependent on protein size, concentration, and surface activity. |
| Binding Affinity (KD) of Immobilized Ligand | Application Dependent | SPR, Biolayer Interferometry (BLI) | A key parameter to determine the strength of the biomolecular interaction. |
III. Experimental Protocols
A. Protocol for Gold Substrate Cleaning
A pristine gold surface is paramount for the formation of a high-quality, well-ordered self-assembled monolayer.
Materials:
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Ethanol (absolute)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas stream
Procedure:
-
Immerse the gold substrate in piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.
B. Protocol for this compound SAM Formation
Materials:
-
This compound
-
Absolute ethanol
-
Cleaned gold substrate
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the freshly cleaned gold substrate into the thiol solution.
-
Incubate for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The SAM-modified substrate is now ready for activation.
C. Protocol for EDC/NHS Activation of Carboxyl Groups
This two-step process activates the terminal carboxyl groups for subsequent reaction with primary amines.
Materials:
-
SAM-modified gold substrate
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
DI water
Procedure:
-
Prepare fresh solutions of 400 mM EDC and 100 mM NHS in Activation Buffer immediately before use.
-
Mix equal volumes of the EDC and NHS solutions.
-
Introduce the EDC/NHS mixture to the SAM-modified surface. This can be done in a flow cell for SPR biosensors or by spotting the solution onto the surface.
-
Allow the activation reaction to proceed for 7-15 minutes at room temperature.
-
After activation, wash the surface thoroughly with Activation Buffer to remove excess EDC and NHS.
D. Protocol for Biomolecule Immobilization
Materials:
-
Activated gold substrate
-
Biomolecule (e.g., protein, antibody) to be immobilized
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0 (the optimal pH is protein-dependent and should be determined empirically)
Procedure:
-
Dissolve the biomolecule in the Immobilization Buffer to the desired concentration (typically 10-100 µg/mL).
-
Introduce the biomolecule solution to the activated surface.
-
Allow the immobilization reaction to proceed for 30-60 minutes at room temperature. The optimal time may vary depending on the biomolecule and desired immobilization level.
-
Wash the surface with Immobilization Buffer to remove any non-covalently bound biomolecule.
E. Protocol for Quenching/Blocking
This step deactivates any remaining NHS esters to prevent non-specific binding during subsequent experiments.
Materials:
-
Biomolecule-immobilized substrate
-
Quenching/Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
Procedure:
-
Introduce the Quenching/Blocking Buffer to the biosensor surface.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the surface thoroughly with a suitable running buffer for your application (e.g., PBS or HBS-EP).
-
The biosensor is now functionalized and ready for interaction analysis.
IV. Visualizations
A. Experimental Workflow for Biosensor Surface Modification```dot
Caption: Conceptual pathway of a biosensor detection event.
References
Revolutionizing Protein Therapeutics: PEGylation for Enhanced Pharmacokinetics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biologics. This modification effectively increases the hydrodynamic size of the protein, leading to reduced renal clearance and a significantly prolonged circulatory half-life.[1][2][3][4][5] Furthermore, the PEG moiety can shield the protein from proteolytic degradation and diminish its immunogenicity by masking epitopes from the host's immune system. These advantages translate to less frequent dosing regimens, improved patient compliance, and enhanced therapeutic efficacy. This document provides a comprehensive overview of protein PEGylation, including comparative pharmacokinetic data, detailed experimental protocols for common PEGylation chemistries, and methods for the purification and characterization of the resulting conjugates.
Advantages and Challenges of Protein PEGylation
The decision to PEGylate a therapeutic protein involves weighing its significant benefits against potential drawbacks.
| Advantages | Challenges |
| Prolonged Circulatory Half-Life: Reduced kidney clearance leads to longer presence in the bloodstream. | Reduced Biological Activity: Steric hindrance from the PEG chain may impede the protein's interaction with its target. |
| Reduced Immunogenicity: The PEG chain can mask antigenic sites on the protein surface. | Potential for Anti-PEG Antibodies: Some patients may develop antibodies against the PEG polymer itself. |
| Enhanced Solubility and Stability: Improves the solubility of hydrophobic proteins and protects against enzymatic degradation. | Increased Manufacturing Complexity and Cost: The PEGylation process adds steps and expense to production. |
| Improved Pharmacokinetics: Leads to more stable plasma concentrations of the therapeutic. | Heterogeneity of PEGylated Products: Non-specific PEGylation can result in a mixture of conjugates with varying numbers and locations of PEG chains. |
Pharmacokinetic Data of PEGylated Proteins
The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several key therapeutic proteins.
Table 1: Granulocyte Colony-Stimulating Factor (G-CSF)
| Parameter | Filgrastim (Non-PEGylated G-CSF) | Pegfilgrastim (PEGylated G-CSF, 20 kDa PEG) | Fold Change |
| Mean Terminal Half-life (t½) | ~3.5 hours | ~15-80 hours | ~4-23 fold increase |
| Clearance (CL) | High (Primarily renal) | Significantly Reduced (Primarily neutrophil-mediated) | - |
| Mean Residence Time (MRT) | Short | Prolonged | - |
Data compiled from multiple sources. Actual values can vary based on the study.
Table 2: Interferon-α
| Parameter | Interferon-α (Non-PEGylated) | Peginterferon-α-2a (40 kDa branched PEG) | Peginterferon-α-2b (12 kDa linear PEG) |
| Mean Terminal Half-life (t½) | ~2-3 hours | ~50-90 hours | ~30-50 hours |
| Clearance (CL) | High | Reduced | Reduced |
| Time to Maximum Concentration (Tmax) | ~4-8 hours | ~72-96 hours | ~15-44 hours |
Data compiled from multiple sources. Actual values can vary based on the study.
Table 3: Uricase
| Parameter | Uricase (Non-PEGylated) | Pegloticase (PEG-uricase) | Fold Change |
| Mean Terminal Half-life (t½) | Short (hours) | ~6.4-13.8 days | Significant increase |
| Immunogenicity | High | Reduced | - |
| Efficacy | Transient reduction in uric acid | Sustained reduction in uric acid | - |
Data compiled from multiple sources. Actual values can vary based on the study.
Experimental Protocols
Detailed methodologies for key experiments in protein PEGylation are provided below.
Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry
This protocol describes the non-specific PEGylation of a protein through the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
NHS-activated PEG (e.g., mPEG-succinimidyl valerate, mPEG-SVA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Note: Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Characterization equipment (e.g., SDS-PAGE, SEC-MALS)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform buffer exchange into the reaction buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in the reaction buffer or a compatible organic solvent like DMSO to a known concentration. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the activated PEG to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Proceed immediately with the purification of the PEGylated protein to remove unreacted PEG and protein.
-
Characterization: Analyze the purified fractions to confirm the extent of PEGylation and purity.
Protocol 2: Sulfhydryl-Reactive PEGylation using Maleimide Chemistry
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.
Materials:
-
Cysteine-containing protein
-
Maleimide-activated PEG (e.g., mPEG-maleimide)
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system
-
Characterization equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose the cysteine, add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
PEG Reagent Preparation: Dissolve the maleimide-activated PEG in the reaction buffer or a compatible solvent immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG to the protein solution.
-
Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Analyze the purified product to confirm successful and specific PEGylation.
Protocol 3: Purification of PEGylated Proteins
A. Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius than their non-PEGylated counterparts and will therefore elute earlier from the column.
-
Column: Choose a column with a fractionation range appropriate for the size of the PEGylated protein.
-
Mobile Phase: A buffer compatible with the protein's stability (e.g., PBS).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the eluate by UV absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
B. Ion-Exchange Chromatography (IEX) IEX separates proteins based on their net charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Resin: Choose a cation-exchange or anion-exchange resin based on the protein's isoelectric point (pI) and the desired pH of the mobile phase.
-
Buffers:
-
Binding Buffer: A low ionic strength buffer.
-
Elution Buffer: A high ionic strength buffer (e.g., binding buffer with added NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with the binding buffer.
-
Load the reaction mixture onto the column. The non-PEGylated protein should bind to the resin.
-
Wash the column with the binding buffer to remove unbound material.
-
Elute the bound proteins using a linear or step gradient of the elution buffer.
-
Collect fractions and analyze by SDS-PAGE and/or SEC.
-
Protocol 4: Characterization of PEGylated Proteins
A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will exhibit a significant increase in apparent molecular weight compared to the unmodified protein.
-
Procedure:
-
Prepare protein samples in SDS-loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The PEGylated protein will migrate slower than the non-PEGylated protein.
-
B. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) This technique provides an accurate determination of the absolute molar mass of the protein and its PEGylated conjugates, allowing for the quantification of different species in a sample.
Visualizations
Experimental Workflow for Protein PEGylation
Caption: General experimental workflow for the PEGylation of a therapeutic protein.
Signaling Pathway for Granulocyte Colony-Stimulating Factor (G-CSF)
Caption: Simplified G-CSF signaling pathway leading to cellular responses.
Signaling Pathway for Type I Interferon (IFN-α)
Caption: Type I Interferon signaling cascade via the JAK-STAT pathway.
Mechanism of Action for Uricase
Caption: Enzymatic conversion of uric acid to allantoin by uricase.
References
- 1. terracline.com [terracline.com]
- 2. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Uricase: Long Acting Agent for Treating Gout | Biopharma PEG [biochempeg.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent disulfide bond formation of HS-Peg24-CH2CH2cooh
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted formation of disulfide bonds when working with HS-Peg24-CH2CH2cooh.
Troubleshooting Guide
Issue: Loss of Thiol Reactivity or Formation of Precipitate in Solution
This is a common indication of disulfide bond formation, leading to dimerization or oligomerization of the this compound molecules.
Immediate Actions:
-
Assess the extent of oxidation: Use Ellman's reagent to quantify the remaining free thiol concentration in your sample.
-
Reduce the disulfide bonds: Treat your solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bonds and regenerate the free thiol.
Preventative Workflow:
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: To minimize oxidation, store solid this compound at -20°C or below, under a dry, inert atmosphere such as argon or nitrogen, and protected from light.[1][2][3] It is advisable to aliquot the solid into smaller, single-use quantities to avoid repeated exposure to atmospheric oxygen and moisture upon opening the main container.
Q2: How should I prepare solutions of this compound to prevent immediate disulfide formation?
A2: Always use deoxygenated solvents and buffers. This can be achieved by sparging the liquid with an inert gas like argon or nitrogen for at least 30 minutes before use.[4] Dissolve the this compound in the deoxygenated buffer immediately before your experiment. For enhanced stability, consider adding a reducing agent like TCEP to the buffer.
Q3: What is the recommended pH for solutions containing this compound?
A3: A neutral to slightly acidic pH (6.5-7.4) is recommended to minimize the formation of the highly reactive thiolate anion, which is more prone to oxidation at basic pH.[4]
Use of Reducing Agents
Q4: Why is TCEP recommended over DTT or β-mercaptoethanol?
A4: TCEP is a thiol-free reducing agent, meaning it will not interfere with subsequent thiol-specific reactions (e.g., conjugation to maleimides). It is also more stable over a wider pH range and more resistant to air oxidation compared to DTT and β-mercaptoethanol.
Q5: What concentration of TCEP should I use?
A5: For maintaining a reducing environment and preventing disulfide bond formation, a final concentration of 1-5 mM TCEP in your reaction buffer is generally sufficient. For cleaving existing disulfide bonds, a higher concentration of 5-50 mM may be necessary.
Experimental Procedures
Q6: I am performing a conjugation reaction with the thiol group. How can I ensure my this compound is fully reduced before starting?
A6: Before your conjugation step, it is best practice to treat your this compound solution with TCEP (e.g., 10 mM) for 30-60 minutes at room temperature to ensure all disulfide bonds are cleaved. Since TCEP is generally non-reactive with many common conjugation chemistries like maleimides, it often does not need to be removed prior to the reaction. However, it is always advisable to check for compatibility with your specific reagents.
Quantitative Data Summary
The rate of disulfide formation is influenced by several factors. The following table provides a summary of these factors and their relative impact.
| Factor | Condition | Relative Rate of Disulfide Formation | Recommendation |
| pH | pH 6.5 | Low | Maintain a slightly acidic to neutral pH. |
| pH 7.4 | Moderate | ||
| pH 8.5 | High | Avoid basic conditions if possible. | |
| Oxygen | Deoxygenated Buffer | Very Low | Use deoxygenated buffers and an inert atmosphere. |
| Ambient Air | High | ||
| Metal Ions | Chelator (e.g., EDTA) Present | Low | Include a chelating agent in your buffer. |
| (e.g., Cu²⁺, Fe³⁺) | No Chelator | High | |
| Temperature | 4°C | Low | Perform reactions at the lowest effective temperature. |
| 25°C (Room Temp) | Moderate | ||
| 37°C | High | ||
| Reducing Agent | 5 mM TCEP | Very Low | Add a reducing agent like TCEP to your solution. |
| (in solution) | No Reducing Agent | High |
Key Experimental Protocols
Protocol 1: Preparation of Deoxygenated Buffer
-
Place your desired buffer (e.g., PBS, pH 7.2) in a flask with a stir bar.
-
Insert a gas dispersion tube connected to a source of inert gas (argon or nitrogen) into the buffer.
-
Ensure the gas outlet is appropriately vented.
-
Bubble the gas through the buffer for at least 30 minutes while stirring gently.
-
Seal the container tightly and store under a positive pressure of the inert gas until use.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in reaction buffer.
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Cysteine standards for standard curve.
-
Your this compound sample.
Procedure:
-
Prepare a series of cysteine standards in the reaction buffer (e.g., 0, 12.5, 25, 50, 75, 100 µM).
-
Add 50 µL of each standard or your appropriately diluted sample to separate wells of a 96-well plate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a plate reader.
-
Subtract the absorbance of the blank (0 µM cysteine) from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in your sample from the standard curve.
Protocol 3: Reduction of Disulfide Bonds with TCEP
-
Prepare a stock solution of TCEP (e.g., 0.5 M) in nuclease-free water and adjust the pH to 7.0.
-
To your solution of this compound containing suspected disulfide bonds, add the TCEP stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reduced this compound is now ready for use in subsequent applications. For most applications, removal of TCEP is not necessary.
Protocol 4: Analysis of Disulfide Formation by Mass Spectrometry
-
Sample Preparation: Prepare two aliquots of your this compound solution.
-
Non-reducing sample: Dilute directly in the appropriate solvent for MS analysis.
-
Reducing sample: Treat the aliquot with 10 mM TCEP for 30 minutes before dilution.
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., ESI-TOF or MALDI-TOF) to determine the molecular weight of the species in both samples.
-
In the non-reducing sample, the presence of a peak corresponding to the dimer of this compound (approximately 2324.8 Da) indicates disulfide bond formation. The molecular weight of the monomer is approximately 1163.4 g/mol .
-
In the reducing sample, this dimer peak should be absent or significantly reduced, with a corresponding increase in the intensity of the monomer peak.
-
References
Technical Support Center: Optimizing pH for Thiol-PEG24-acid Conjugation
This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals optimize the pH for Thiol-PEG24-acid conjugation reactions. The process typically involves two distinct, pH-sensitive conjugation steps: a thiol-maleimide reaction and a carboxyl-amine coupling.
Part 1: Thiol-Maleimide Conjugation
The primary and most critical step is the conjugation of the thiol group to a maleimide-functionalized molecule. This reaction is highly dependent on pH to ensure efficiency and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide reaction? A1: The optimal pH range for the thiol-maleimide conjugation is 6.5 to 7.5 .[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1]
Q2: What happens if the reaction pH is too low (below 6.5)? A2: If the pH is below 6.5, the reaction rate slows down significantly. This is because the thiol group (-SH) is less likely to be deprotonated into its more reactive thiolate anion form (-S⁻), which is the primary nucleophile in this reaction.
Q3: What are the consequences of a reaction pH that is too high (above 7.5)? A3: A pH above 7.5 introduces two major side reactions that compromise the integrity and yield of the conjugate:
-
Maleimide Hydrolysis: The maleimide ring becomes susceptible to hydrolysis, opening up to form a maleamic acid derivative. This derivative is unreactive towards thiols, thus reducing the concentration of the active labeling reagent and lowering the final conjugation efficiency.
-
Loss of Specificity: Maleimides can begin to react with other nucleophilic groups, most notably the primary amines on lysine residues. This non-specific conjugation leads to a heterogeneous product that is difficult to purify.
Q4: My peptide has an N-terminal cysteine. Are there special pH considerations? A4: Yes. When conjugating a maleimide to a peptide with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur at neutral or basic pH. To prevent this, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
Troubleshooting Guide: Low Thiol-Maleimide Conjugation Yield
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and verify the pH immediately before starting the reaction. Use a stable buffer system like Phosphate-Buffered Saline (PBS), HEPES, or MES. |
| Thiol Oxidation: Free thiol (-SH) groups on the protein or peptide have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides. | Before conjugation, reduce the disulfide bonds using an agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and typically does not need to be removed. Degas buffers and add 1-5 mM EDTA to chelate metal ions that catalyze oxidation. | |
| Maleimide Hydrolysis: The maleimide reagent has degraded due to moisture or improper storage. | Store maleimide reagents desiccated at -20°C. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately. Allow the reagent vial to warm to room temperature before opening to prevent condensation. | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is too low to drive the reaction to completion. | Use a molar excess of the maleimide reagent. A 10- to 20-fold molar excess is a common starting point for protein labeling. This may need to be optimized depending on the specific reactants. |
Summary of Thiol-Maleimide Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity. |
| Buffer System | PBS, HEPES, MES | Must be free of thiols (e.g., avoid DTT in the final reaction). |
| Molar Ratio | 10-20 fold excess of maleimide | Drives the reaction towards completion. |
| Additives | 1-5 mM EDTA | Prevents metal-catalyzed oxidation of thiols. |
| Atmosphere | Degassed Buffers / Inert Gas | Minimizes oxygen to prevent thiol oxidation. |
Visualizing the Thiol-Maleimide Reaction
Caption: Workflow for a typical thiol-maleimide conjugation experiment.
Caption: pH-dependent reaction pathways for thiol-maleimide chemistry.
Part 2: Carboxyl Group Conjugation via EDC/NHS Chemistry
After the thiol reaction, the terminal carboxylic acid of the PEG linker can be conjugated to a primary amine-containing molecule. This is typically achieved through a two-step process using EDC and NHS (or sulfo-NHS), where pH control is critical for efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating the carboxyl group with EDC/NHS? A1: The activation of the carboxyl group using EDC is most efficient in a slightly acidic environment, typically a pH of 4.5 to 6.0 . This acidic condition protonates carbodiimide-reactive amines, preventing undesirable side reactions, while allowing the carboxyl group to be activated effectively. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
Q2: What is the optimal pH for coupling the activated NHS-ester to an amine? A2: The subsequent coupling of the stable NHS-ester intermediate to a primary amine is most efficient at a pH of 7.0 to 8.5 . In this range, the primary amine is deprotonated and sufficiently nucleophilic to attack the NHS-ester, forming a stable amide bond.
Q3: Why is a two-step, two-pH protocol often recommended? A3: A two-step protocol is highly recommended to maximize yield and minimize unwanted cross-reactions. Activating at a low pH (4.5-6.0) and then raising the pH (7.0-8.5) for the coupling step ensures that each stage of the reaction proceeds under its optimal conditions. This is particularly important when conjugating molecules that contain both carboxyl and amine groups to prevent self-polymerization.
Troubleshooting Guide: Low Carboxyl-Amine Coupling Yield
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Incorrect pH for Activation: The pH was too high (>6.0) during the EDC/NHS activation step, leading to rapid hydrolysis of EDC. | Use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0 for the activation step. |
| Incorrect pH for Coupling: The pH was too low (<7.0) during the coupling step, so the target amines were protonated and non-nucleophilic. | After activation, adjust the pH to 7.2-8.0 using a buffer like PBS before adding the amine-containing molecule. | |
| Hydrolysis of Activated Ester: The NHS-ester intermediate hydrolyzed back to a carboxyl group before the amine could react. This is accelerated at higher pH. | Add the amine-containing molecule as soon as possible after the activation step. If performing a two-step reaction, ensure the pH is not raised excessively high for the coupling step. | |
| Incompatible Buffer: The buffer contains competing nucleophiles (e.g., Tris contains primary amines, acetate contains carboxylates). | Use non-competing buffers. MES is recommended for activation and PBS or HEPES for coupling. |
Summary of Two-Step Carboxyl-Amine Coupling Conditions
| Reaction Step | pH Range | Recommended Buffer | Key Considerations |
| 1. Activation | 4.5 - 6.0 | 0.1 M MES | Activates carboxyl groups while keeping amines protonated to prevent side reactions. |
| 2. Coupling | 7.0 - 8.5 | 100 mM Phosphate (PBS) | Deprotonates primary amines, making them nucleophilic for reaction with the NHS-ester. |
Visualizing the Two-Step Conjugation Workflow
Caption: Workflow for a two-step carboxyl-amine conjugation using EDC/NHS.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2).
-
Reducing Agent: 10 mM TCEP solution.
-
Maleimide-PEG24-acid stock solution (10 mM in anhydrous DMSO).
-
Reaction Buffer: Degassed PBS (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2) containing 5 mM EDTA.
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine).
-
Purification column (e.g., desalting or size-exclusion column).
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction (if necessary): Add a 10- to 20-fold molar excess of TCEP solution to the protein solution. Incubate at room temperature for 30-60 minutes to reduce any disulfide bonds.
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG24-acid stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Quenching (optional): To quench any unreacted maleimide, add a small molecule thiol (e.g., cysteine) in excess.
-
Purification: Remove excess labeling reagent and byproducts by running the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.
Protocol 2: Two-Step Carboxyl-Amine Conjugation
This protocol outlines the activation of the PEG-acid and subsequent conjugation to an amine-containing molecule.
Materials:
-
Purified Thiol-PEG24-acid conjugate.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Amine-containing molecule.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine.
Procedure:
-
Activation: Dissolve the Thiol-PEG24-acid conjugate in ice-cold Activation Buffer.
-
Immediately add solid EDC and Sulfo-NHS to the solution. A 10-fold molar excess of each over the amount of carboxyl groups is a good starting point.
-
Incubate the reaction on ice or at room temperature for 15-30 minutes.
-
Coupling: Immediately add the activated conjugate solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. Alternatively, the pH of the activation mixture can be carefully raised to 7.2-7.5 before adding the amine.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to the reaction and incubate for 15-30 minutes to hydrolyze any unreacted NHS-esters.
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted molecules and quenching reagents.
References
Technical Support Center: Post-Conjugation Purification of HS-Peg24-CH2CH2cooh
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the removal of excess HS-Peg24-CH2CH2cooh following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional PEG linker containing a thiol (-SH) group on one end and a carboxylic acid (-COOH) group on the other, connected by a 24-unit polyethylene glycol chain.[1][2][3][4][5] This structure allows for the conjugation of two different molecules. After the conjugation reaction, it is crucial to remove any unreacted or excess linker to ensure the purity of the final conjugate. This purity is essential for accurate downstream applications and for avoiding potential side effects in therapeutic applications.
Q2: What are the common methods for removing excess this compound?
The most common methods for removing unconjugated this compound from a reaction mixture are based on the significant size and physicochemical differences between the small linker (approximate molecular weight of 1163.40 g/mol ) and the much larger conjugated biomolecule. Key methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is highly effective at removing small, unreacted PEG linkers from larger conjugated proteins.
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. They are cost-effective for removing small molecules like the excess PEG linker.
-
Tangential Flow Filtration (TFF): A more advanced filtration technique that is scalable and efficient for purifying PEGylated molecules and removing unreacted reagents.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEG chains can shield the surface charges of a protein, IEX can be used to separate the PEGylated conjugate from the un-PEGylated protein and sometimes even different PEGylated species.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.
Q3: How do I choose the best purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and stability of your biomolecule, the scale of your experiment, the required final purity, and the available equipment.
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | Removing small, unreacted PEG from large conjugates. | High resolution, effective for size differences. | Can lead to sample dilution. |
| Dialysis / Ultrafiltration | Separation by MWCO | Removing small molecules from large biomolecules. | Cost-effective, simple setup. | Can be time-consuming, potential for sample loss. |
| Tangential Flow Filtration (TFF) | Cross-flow filtration | Larger scale purification, efficient buffer exchange. | Scalable, fast processing times. | Requires specialized equipment. |
| Ion Exchange Chromatography (IEX) | Separation by charge | Separating PEGylated from un-PEGylated proteins. | Can separate based on the degree of PEGylation. | PEG may shield charges, affecting separation. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Analytical scale and purification of smaller biomolecules. | High resolution for positional isomers. | Can potentially denature proteins. |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of linker and conjugate | Inappropriate column choice: The column's fractionation range is not suitable for the size of your molecules. | Select a column with a fractionation range that provides good resolution between your large conjugate and the small (˜1.2 kDa) this compound. |
| Sample volume too large: Overloading the column can lead to band broadening and poor resolution. | Ensure the sample volume does not exceed 2-5% of the total column volume for optimal separation. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix: The conjugate may be interacting with the stationary phase. | Ensure the column is well-equilibrated with the running buffer. Consider adding a low concentration of a non-ionic detergent or increasing the ionic strength of the buffer. |
| Precipitation on the column: The conjugate is not soluble in the mobile phase. | Verify the solubility of your conjugate in the chosen buffer. Adjust the pH or add solubilizing agents if necessary. |
Dialysis / Ultrafiltration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unconjugated linker still present after purification | Incorrect Molecular Weight Cutoff (MWCO): The MWCO of the membrane is too large, allowing the conjugate to pass through, or too small, retaining the linker. | For removing this compound (MW ˜1.2 kDa), use a dialysis membrane with a significantly lower MWCO than your conjugate but large enough to allow the linker to pass (e.g., 3-5 kDa MWCO for a >30 kDa conjugate). |
| Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal. | Dialyze for an adequate duration (e.g., overnight at 4°C) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of conjugated biomolecule | MWCO of the membrane is too large: The conjugate is passing through the pores of the membrane. | Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane: The conjugate is adsorbing to the membrane surface. | Pre-condition the membrane as per the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for the efficient removal of the small this compound linker from a much larger biomolecule.
Materials:
-
SEC column with an appropriate fractionation range (e.g., Sephadex G-25 or similar)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Reaction mixture containing the conjugate and excess linker
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer until a stable baseline is achieved.
-
Sample Application: Load the reaction mixture onto the column. The sample volume should ideally be less than 5% of the total column volume.
-
Elution: Elute the sample with the running buffer at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the eluent exits the column. The larger conjugated biomolecule will elute first, followed by the smaller, unconjugated this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm for proteins, SDS-PAGE) to identify the fractions containing the purified conjugate.
Protocol 2: Dialysis
This protocol is a straightforward method for removing the small linker from a larger biomolecule, particularly when sample dilution is not a major concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (often involves washing or boiling). Cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis Setup: Place the sealed tubing/cassette into a large beaker containing a significant volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume).
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing and maintain the concentration gradient.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of 12-24 hours.
-
Sample Recovery: After the final buffer change and equilibration, carefully remove the tubing/cassette and recover the purified conjugate.
Visualization
Caption: Decision workflow for selecting a purification method.
References
Stability issues of Thiol-PEG24-acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiol-PEG24-acid in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Thiol-PEG24-acid to ensure its stability?
A1: Proper storage and handling are critical to prevent degradation. Upon receipt, Thiol-PEG24-acid should be stored at -20°C or lower in a desiccated environment.[1][2][3] To minimize oxidation, it is highly recommended to store the product under an inert gas like argon or nitrogen.[1][4]
When preparing to use the reagent, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For easier handling, it is recommended to prepare stock solutions in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should also be stored at -20°C under an inert atmosphere.
Q2: What are the primary degradation pathways for Thiol-PEG24-acid in solution?
A2: The two primary functional groups of Thiol-PEG24-acid, the thiol (-SH) and the carboxylic acid (-COOH) ends, are susceptible to different degradation pathways. The most significant stability concern is the oxidation of the thiol group, which leads to the formation of a disulfide bond (R-S-S-R). This oxidation is promoted by the presence of oxygen, metal ions, and can be accelerated at basic pH. Once oxidized, the thiol group is no longer reactive with its intended targets, such as maleimides.
A secondary degradation pathway is the hydrolysis of any ester linkages that may be present in the PEG backbone, which can occur under acidic or basic conditions, leading to cleavage of the PEG chain.
Q3: What is the optimal pH for working with Thiol-PEG24-acid in solution?
A3: The optimal pH depends on the specific application. For reactions involving the thiol group, such as conjugation to a maleimide, a pH range of 6.5-7.5 is generally recommended. In this range, a sufficient amount of the thiol group is in its reactive thiolate anion form, while minimizing the competing side reaction of disulfide bond formation which is more prevalent at higher pH. For reactions involving the carboxylic acid group, such as activation with EDC/NHS for amine coupling, a pH of 4.5-7.2 is optimal for the activation step, while the reaction with primary amines is most efficient at a pH of 7-8. It is important to avoid buffers containing primary amines, like Tris, as they will compete in the reaction.
Q4: My Thiol-PEG24-acid conjugate is showing instability. What could be the cause?
A4: If you are observing instability in your final conjugate, a common cause is the reversibility of the linkage chemistry used. For instance, if you have conjugated the thiol group to a maleimide, the resulting succinimidyl thioether linker can undergo a retro-Michael reaction. This reaction is essentially a thiol exchange, where other thiol-containing molecules in the solution (like glutathione in a biological system) can displace your conjugated molecule. This can lead to a loss of the desired conjugate and potential off-target effects.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
If you are experiencing low yields in your conjugation reaction with Thiol-PEG24-acid, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Thiol Oxidation | Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides. To address this, ensure your buffers are degassed to remove dissolved oxygen. You can also include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that catalyze thiol oxidation. If your protein or peptide has existing disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. |
| Suboptimal pH | The pH of the reaction buffer is crucial for efficient conjugation. The optimal pH range for thiol-maleimide conjugation is typically 6.5-7.5. At pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form. |
| Incorrect Stoichiometry | The molar ratio of the maleimide to the thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of a maleimide-containing molecule is a common starting point for labeling proteins. For larger molecules or nanoparticles, steric hindrance can be a factor, and optimizing the ratio is crucial. |
Issue 2: Premature Cleavage of the Conjugate
If your purified conjugate is degrading over time, especially in a biological buffer, the following may be the cause:
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed between a thiol and a maleimide is susceptible to cleavage through a retro-Michael reaction, especially in the presence of other thiols like glutathione. To stabilize the conjugate, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed. This ring-opening is accelerated by electron-withdrawing N-substituents on the maleimide and results in a much more stable product. |
| Hydrolysis of Ester Bonds | If the PEG linker itself contains ester bonds, these can be susceptible to hydrolysis, leading to cleavage of the conjugate. This is more likely to occur at acidic or basic pH. If you suspect this is an issue, it is important to maintain a neutral pH during storage and use of the conjugate. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free thiol groups in a solution of Thiol-PEG24-acid, which can be useful for verifying the quality of the reagent before use.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol-PEG24-acid sample
-
Cysteine or another thiol standard for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare a standard curve: Prepare a series of known concentrations of the cysteine standard in the reaction buffer.
-
Reaction setup: In a microplate or cuvette, add your Thiol-PEG24-acid sample (and standards in separate wells) to the reaction buffer.
-
Initiate the reaction: Add the DTNB stock solution to each sample and standard.
-
Incubate: Allow the reaction to proceed at room temperature for 15 minutes.
-
Measure absorbance: Measure the absorbance of each sample and standard at 412 nm.
-
Calculate thiol concentration: Determine the concentration of thiol in your sample by comparing its absorbance to the standard curve. The reaction between DTNB and a thiol group produces a colored product, 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at 412 nm.
Visualizations
Caption: Recommended storage and handling workflow for Thiol-PEG24-acid.
Caption: Major degradation pathways for Thiol-PEG24-acid in solution.
Caption: Thiol-maleimide conjugation and the retro-Michael instability pathway.
References
Technical Support Center: Characterization of PEGylated Proteins and Nanoparticles
Welcome to the Technical Support Center for the characterization of PEGylated proteins and nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these complex biomaterials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure accurate and reproducible characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in PEGylated proteins, and how can I assess it?
A1: Heterogeneity in PEGylated proteins is a major challenge and primarily arises from three sources:
-
Degree of PEGylation: Proteins can have a variable number of PEG chains attached (e.g., mono-, di-, or multi-PEGylated species).
-
Positional Isomers: For proteins with multiple potential PEGylation sites (e.g., several lysine residues), PEG attachment can occur at different locations, resulting in isomers with distinct properties.[1]
-
Polydispersity of PEG: The PEG polymer itself is often a heterogeneous mixture of different chain lengths.[2]
This heterogeneity can be assessed using a combination of techniques. Size Exclusion Chromatography (SEC-HPLC) can separate species based on their hydrodynamic size, which is influenced by the number of attached PEG chains.[][4] Ion Exchange Chromatography (IEX) can be used to separate positional isomers, as the shielding of charged residues by PEG chains alters the protein's surface charge.[] Mass spectrometry (MALDI-TOF or ESI-MS) is a powerful tool to determine the distribution of PEGylated species and the overall degree of PEGylation.
Q2: How do I determine the degree of PEGylation (average number of PEGs per molecule)?
A2: The degree of PEGylation can be determined by several methods, each with its own advantages and limitations:
-
Mass Spectrometry (MALDI-TOF MS): This is a direct method to measure the molecular weight of the PEGylated protein. The mass difference between the native and PEGylated protein, divided by the mass of the PEG chain, gives the number of attached PEGs. The resulting spectrum often shows a distribution of species with different numbers of PEG chains.
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume. By comparing the retention times of the native protein, the PEGylated product, and standards, one can get an estimate of the degree of PEGylation. However, this method is less precise than MS.
-
Colorimetric Assays: Indirect methods like the TNBS assay can quantify the number of modified lysine residues by reacting with the remaining free amines.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can be used to quantify the PEG content by integrating the characteristic ethylene oxide proton peak (~3.65 ppm) relative to a protein signal.
Q3: What is the best way to identify the specific sites of PEGylation on a protein?
A3: Identifying the exact amino acid residue where PEG is attached typically requires a mass spectrometry-based peptide mapping approach. The general workflow is as follows:
-
The PEGylated protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides.
-
The resulting peptide mixture is separated using reverse-phase HPLC (RP-HPLC).
-
The separated peptides are analyzed by mass spectrometry (LC-MS/MS).
-
By comparing the peptide map of the PEGylated protein to that of the native protein, peptides with a mass shift corresponding to the PEG moiety can be identified.
-
Tandem MS (MS/MS) fragmentation of the PEGylated peptide can then pinpoint the exact amino acid of attachment.
Q4: How does PEGylation affect the stability of my protein or nanoparticle formulation?
A4: PEGylation is generally employed to enhance stability. It can increase thermal and conformational stability by creating a hydrophilic shell around the protein, which can reduce aggregation and protect against proteolytic degradation. However, the effect can be site-specific, and in some cases, PEGylation near an active site could potentially reduce biological activity. For nanoparticles, a sufficient density of PEG chains on the surface provides steric stabilization, preventing aggregation, especially in high ionic strength buffers. Stability can be assessed using techniques like Differential Scanning Calorimetry (DSC) to measure thermal unfolding and Dynamic Light Scattering (DLS) to monitor for aggregation over time.
Troubleshooting Guides
Issue 1: Unexpected Aggregation of PEGylated Nanoparticles
Q: My nanoparticles are aggregating after PEGylation. What could be the cause and how can I fix it?
A: Aggregation of nanoparticles post-PEGylation is a common issue that can arise from several factors. Refer to the troubleshooting workflow below and the detailed explanations.
Caption: Troubleshooting workflow for nanoparticle aggregation.
-
Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate. Increase the molar ratio of the PEG reagent to the nanoparticles and optimize reaction conditions like time and temperature.
-
Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.
-
High Ionic Strength Buffers: Buffers like PBS can shield the surface charges on nanoparticles, reducing the repulsive forces between them and leading to aggregation. Resuspend the purified PEGylated nanoparticles in a buffer with low ionic strength.
-
Incorrect pH: The pH of the reaction and storage buffers is crucial. A pH that neutralizes the surface charge can lead to aggregation. Ensure the pH is optimal for both the PEGylation reaction and the final formulation's stability.
-
Harsh Purification Methods: Excessive centrifugation speeds or inappropriate filtration methods can induce irreversible aggregation. Use gentler methods like dialysis or centrifugal filtration with a suitable molecular weight cut-off.
Issue 2: Poor Resolution or Unexpected Peaks in SEC-HPLC
Q: My SEC-HPLC chromatogram for a PEGylated protein shows broad peaks, poor resolution between species, or unexpected elution times. How can I troubleshoot this?
A: SEC analysis of PEGylated proteins can be challenging due to the large hydrodynamic size and potential interactions of the PEG moiety with the stationary phase.
-
Poor Resolution: If the free PEG, native protein, and PEGylated species are not well-resolved, consider using two SEC columns in series to increase the separation path length. Optimizing the mobile phase composition, such as adjusting the pH or ionic strength, can also improve resolution.
-
Peak Tailing/Broadening: This often indicates non-specific interactions between the PEG chain and the silica-based stationary phase. Adding a small percentage of an organic modifier (e.g., 10% ethanol or isopropanol) to the mobile phase can help mitigate these interactions and improve peak shape. Using columns specifically designed for biomolecule separations with hydrophilic coatings can also be beneficial.
-
Unexpected Elution Times: Remember that SEC separates based on hydrodynamic volume, not just molecular weight. A PEGylated protein will have a significantly larger hydrodynamic radius than an un-PEGylated protein of the same molecular weight and will therefore elute earlier. Ensure your column is properly calibrated with appropriate standards.
Issue 3: Difficulty in Obtaining Clear MALDI-TOF MS Spectra
Q: I am struggling to get a good signal or a clear spectrum for my PEGylated protein using MALDI-TOF MS. What can I do?
A: The heterogeneity and large size of PEGylated proteins can make MALDI-TOF MS analysis challenging.
-
Choice of Matrix: The matrix selection is critical. Sinapinic acid is a common choice for proteins in this mass range. Experiment with different matrix preparations and spotting techniques (e.g., dried droplet method).
-
Detector Type: For high molecular weight PEGylated proteins (>100 kDa), a standard secondary electron multiplier (SEM) detector may not be sufficient. A high-mass (HM) detector is often necessary to detect these large ions.
-
Heterogeneity: The polydispersity of both the PEG and the degree of PEGylation can result in a broad distribution of masses, leading to a wide, difficult-to-resolve peak. Deconvolution software can help in interpreting these complex spectra.
-
Sample Preparation: Ensure the sample is desalted and purified before analysis, as salts can suppress ionization.
Data Presentation: Quantitative Analysis
Summarizing characterization data in tables allows for clear comparison and interpretation.
Table 1: Example DLS Data for Nanoparticles Before and After PEGylation
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 65.9 | 0.33 | -25.8 |
| PEGylated Nanoparticles | 131.0 | 0.40 | -10.2 |
Data adapted from reference. This table illustrates the expected increase in hydrodynamic diameter (Z-average) and a shift in zeta potential towards neutral after successful PEGylation.
Table 2: Comparison of Analytical Techniques for a Model PEGylated Protein (~19 kDa protein + 20 kDa PEG)
| Analytical Technique | Parameter Measured | Result | Reference |
| SEC-HPLC | Purity / Aggregation | Main Peak: 98.5%HMW Impurities: 1.5% | |
| Tetra Detection SEC | Absolute Molecular Weight | 42.5 kDa | |
| Hydrodynamic Radius (Rh) | 5.2 nm | ||
| MALDI-TOF MS | Degree of PEGylation | Mono-PEGylated confirmed | |
| Molecular Weight | ~39 kDa (peak of distribution) | ||
| RP-HPLC | Separation of Species | Baseline resolution of native protein, free PEG, and PEGylated conjugate |
Experimental Protocols
Protocol 1: Purity Assessment by Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for assessing the purity and presence of aggregates in a PEGylated protein sample.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: Agilent AdvanceBio SEC 130Å, 7.8 × 300 mm, 2.7 μm, or equivalent.
-
Mobile Phase: 20 mM HEPES, 150 mM NaCl, pH 6.5. Filter and degas the mobile phase before use.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
-
Data Interpretation:
-
The main peak corresponds to the monomeric PEGylated protein.
-
Peaks eluting earlier than the main peak are high-molecular-weight (HMW) species or aggregates.
-
Peaks eluting later may correspond to the native (un-PEGylated) protein or other smaller impurities.
-
Calculate the percentage of the main peak area relative to the total area of all peaks to determine purity.
-
Protocol 2: Determining Degree of PEGylation by MALDI-TOF MS
This protocol outlines the steps for determining the molecular weight and degree of PEGylation of a protein.
-
System Preparation:
-
Mass Spectrometer: Bruker UltrafleXtreme TOF/TOF or similar, operated in linear positive ion mode.
-
Matrix Solution: Prepare a saturated solution of sinapinic acid in 30:70 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Ensure the PEGylated protein sample is desalted using a suitable method (e.g., dialysis or buffer exchange columns).
-
Dilute the desalted sample to 0.1 mg/mL in water with 0.1% TFA.
-
-
Spotting and Analysis:
-
Use the dried droplet method: spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Mix the diluted sample 1:1 with the matrix solution.
-
Spot 1 µL of this mixture onto the pre-spotted matrix crystal layer. Let it air dry.
-
Acquire the mass spectrum in the appropriate mass range (e.g., 20,000 to 100,000 m/z). Calibrate the instrument using known protein standards.
-
-
Data Interpretation:
-
The spectrum will show a distribution of peaks, with each peak corresponding to the protein attached to a different number of PEG chains.
-
The mass difference between adjacent major peaks should correspond to the mass of a single PEG chain.
-
The average molecular weight of the PEGylated protein can be calculated from the peak distribution.
-
Protocol 3: Measuring Hydrodynamic Diameter and Aggregation by DLS
This protocol provides a method for assessing the size and aggregation state of PEGylated nanoparticles.
-
System Preparation:
-
DLS Instrument: Malvern Zetasizer Nano ZS or equivalent.
-
Cuvette: Use a clean, dust-free, disposable or quartz cuvette.
-
-
Sample Preparation:
-
The suspending medium (e.g., 10 mM NaCl) should be filtered through a 0.2 µm filter to remove dust.
-
Dilute the nanoparticle suspension in the filtered medium to an appropriate concentration. The optimal concentration should result in a count rate between 100 and 500 kcps (this is instrument-dependent).
-
Filter the final diluted sample through a 0.22 µm syringe filter directly into the cuvette to remove any aggregates or dust introduced during preparation.
-
-
Analysis:
-
Allow the instrument and sample to thermally equilibrate for at least 2 minutes.
-
Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
The instrument software will generate an intensity-based size distribution, a Z-average diameter, and a Polydispersity Index (PDI).
-
-
Data Interpretation:
-
Z-Average: Report this as the mean hydrodynamic diameter. An increase in Z-average compared to the bare nanoparticles indicates successful PEGylation.
-
Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI < 0.25 is generally considered acceptable for many applications. A high PDI may suggest aggregation or a very polydisperse sample.
-
Size Distribution Plot: Examine the plot for multiple peaks, which could indicate the presence of aggregates or different particle populations.
-
Visualizations: Workflows and Decision Logic
Caption: Experimental workflow for PEGylation and characterization.
Caption: Decision tree for selecting an analytical method.
References
Avoiding aggregation of nanoparticles during functionalization with Thiol-PEG24-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when functionalizing nanoparticles with Thiol-PEG24-acid, specifically focusing on the prevention of aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization with Thiol-PEG24-acid?
Aggregation of nanoparticles during and after surface modification with Thiol-PEG24-acid can be attributed to several factors:
-
Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation.[1]
-
Inadequate PEG Density: A low density of PEG chains, even with complete surface coverage, may not provide enough steric hindrance to prevent aggregation, particularly in solutions with high ionic strength.[1][2]
-
Incorrect pH: The pH of the reaction and storage buffers is critical. A pH that neutralizes the surface charge of the nanoparticles can lead to aggregation.[1][3] For instance, the activation of carboxylic acid groups with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with primary amines is more efficient at a slightly basic pH (7-8).
-
High Salt Concentration: High ionic strength solutions can compress the electrostatic double layer surrounding the nanoparticles, reducing repulsive forces and leading to aggregation.
-
Issues with the PEG Reagent: The quality, purity, and concentration of the Thiol-PEG24-acid reagent can significantly impact the efficiency of the functionalization reaction. Thiol-PEG can act as a coagulant at concentrations below the critical stabilization concentration (CSC).
-
Improper Reaction Conditions: Factors such as reaction time, temperature, and mixing can influence the success of the PEGylation process and the stability of the nanoparticles.
Q2: How does the molecular weight of PEG affect nanoparticle stability?
The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization. A higher molecular weight PEG creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions between nanoparticles and with biological components. Studies have shown that increasing PEG MW can significantly enhance the stability and circulation time of nanoparticles. However, it is important to note that very long PEG chains can sometimes lead to bridging flocculation if the concentration is not optimized.
Q3: What is the optimal pH for functionalizing nanoparticles with Thiol-PEG24-acid?
The optimal pH depends on the specific chemistry involved in the functionalization process. For the thiol group to bind effectively to gold surfaces, a pH of around 8 has been shown to optimize cysteine binding and stability. However, if the carboxylic acid end of the PEG is to be further conjugated, for example, using EDC/NHS chemistry, the pH for that step should be adjusted. The activation of the carboxyl group with EDC/NHS is most efficient at a pH between 4.5 and 7.2. The subsequent reaction with an amine-containing molecule is more efficient at a pH of 7-8. Therefore, a multi-step pH adjustment might be necessary for complex conjugation strategies. It is crucial to maintain the pH within a range that ensures the colloidal stability of the nanoparticles throughout the process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of nanoparticles with Thiol-PEG24-acid.
| Issue | Potential Cause | Recommended Solution |
| Immediate aggregation upon addition of Thiol-PEG24-acid | Incorrect pH: The pH of the nanoparticle suspension may not be optimal for stability or the PEGylation reaction. | Adjust the pH of the nanoparticle suspension to an optimal level for both nanoparticle stability and the PEGylation reaction before adding the PEG reagent. |
| High concentration of PEG reagent: Adding a concentrated solution of Thiol-PEG24-acid can locally destabilize the nanoparticles. | Prepare a dilute solution of the Thiol-PEG24-acid and add it to the nanoparticle suspension dropwise while stirring. | |
| Low PEG Concentration: The concentration of Thiol-PEG may be below the critical stabilization concentration (CSC), causing it to act as a coagulant. | Increase the concentration of the Thiol-PEG reagent to ensure it is above the CSC. | |
| Aggregation observed after the PEGylation reaction and purification | Incomplete Reaction: Reaction parameters such as time, temperature, and reactant concentrations may not be optimized. | Optimize reaction time and temperature. Consider increasing the molar ratio of Thiol-PEG24-acid to nanoparticles to ensure complete surface coverage. |
| Inappropriate Storage Buffer: The pH and ionic strength of the buffer used to resuspend the purified nanoparticles may not be suitable for their stability. | Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is generally preferable. | |
| Residual Reagents: Incomplete removal of unreacted reagents or byproducts from the purification process can lead to instability. | Ensure thorough washing and purification of the functionalized nanoparticles, for example, by repeated centrifugation and resuspension in a suitable buffer. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG24-acid
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with Thiol-PEG24-acid via a ligand exchange reaction.
Materials:
-
Citrate-capped gold nanoparticle suspension
-
Thiol-PEG24-acid
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Thiol-PEG24-acid: To facilitate handling, dissolve the Thiol-PEG24-acid in DMSO or DMF to make a stock solution. Store the unused stock solution at -20°C under an inert gas like argon or nitrogen.
-
Ligand Exchange Reaction:
-
To the citrate-capped AuNP suspension, add the Thiol-PEG24-acid solution. A large molar excess of the PEG reagent (e.g., >3 x 10^4 HS-PEGs/GNP) is recommended to ensure complete surface coverage.
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 16 nm AuNPs, 17,000 x g for 18 minutes).
-
Carefully remove the supernatant containing excess PEG and citrate.
-
Resuspend the nanoparticle pellet in an equal volume of nuclease-free water or a suitable buffer like PBS.
-
Repeat the centrifugation and resuspension steps at least three to six times to ensure complete removal of soluble species.
-
-
Characterization:
-
Characterize the functionalized nanoparticles to confirm successful PEGylation and assess their stability. Techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) are recommended. An increase in hydrodynamic diameter measured by DLS compared to the core size from TEM can indicate aggregation.
-
Protocol 2: Activation of Carboxyl Groups on PEGylated Nanoparticles
This protocol is for the activation of the terminal carboxylic acid groups on the PEGylated nanoparticles for subsequent conjugation to amine-containing molecules.
Materials:
-
Purified Thiol-PEG24-acid functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES-buffered saline (0.1M MES, 0.5M NaCl; pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Resuspend the purified PEGylated nanoparticles in MES-buffered saline (pH 6.0).
-
Add appropriate amounts of EDC and NHS to the nanoparticle suspension and react for 15 minutes at room temperature.
-
-
Washing:
-
Wash the nanoparticles with MES-buffered saline to remove any remaining EDC and NHS. This can be done by centrifugation and resuspension.
-
-
Conjugation:
-
Add the desired amine-containing molecule (prepared in PBS buffer, pH 7.4) to the activated nanoparticle suspension and react for 2 hours at room temperature.
-
-
Quenching:
-
Add hydroxylamine or another amine-containing buffer to quench the reaction and deactivate any unreacted NHS esters.
-
Data Presentation
Table 1: Influence of Key Parameters on Nanoparticle Stability during Functionalization
| Parameter | Effect on Stability | Recommended Range/Condition |
| pH | Affects surface charge and reactivity of functional groups. | Optimize for both nanoparticle stability and the specific reaction chemistry (e.g., pH ~8 for thiol binding to gold, pH 4.5-7.2 for EDC/NHS activation). |
| Salt Concentration | High concentrations can induce aggregation by screening surface charges. | Use low ionic strength buffers whenever possible. Stable suspensions have been reported in salt concentrations below 50 mM. |
| PEG Molecular Weight | Longer PEG chains provide better steric stabilization. | Higher MW PEGs (e.g., >2 kDa) generally offer enhanced stability. |
| PEG Concentration | Can act as a stabilizer or a coagulant depending on the concentration. | Must be above the critical stabilization concentration (CSC). Use a large molar excess during functionalization. |
Visualizations
Caption: Workflow for nanoparticle functionalization with Thiol-PEG24-acid.
Caption: Logical relationship between causes and outcome of nanoparticle aggregation.
References
Validation & Comparative
A Comparative Guide to Characterization Techniques for HS-PEG24-CH2CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, HS-PEG24-CH2CH2COOH, is a valuable tool in bioconjugation, enabling the connection of molecules to surfaces or other biomolecules for applications in drug delivery, diagnostics, and proteomics.[1][2][3][4] Its structure, featuring a thiol (-SH) group at one end of a 24-unit polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group at the other, allows for specific and versatile conjugation strategies.[1] The thiol group can be used to anchor the linker to gold surfaces or to react with maleimide groups, while the carboxylic acid can be activated to form amide bonds with primary amines.
Given the critical role of this linker in the final performance of the conjugate, its thorough characterization is paramount. This guide provides a comparative overview of key analytical techniques used to characterize this compound and its conjugates, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Key Characterization Techniques
The selection of an analytical technique depends on the specific information required, such as structural confirmation, purity, molecular weight, or size of the conjugate. The following table summarizes and compares the most common methods for characterizing this compound conjugates.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure confirmation, purity assessment, and determination of conjugation efficiency. | Soluble sample in a deuterated solvent (e.g., CDCl3, D2O). | Provides unambiguous structural information and can quantify the degree of functionalization. | Lower sensitivity compared to mass spectrometry; complex spectra for large conjugates. |
| Mass Spectrometry (MS) | Precise molecular weight verification of the linker and its conjugates, assessment of PEG heterogeneity and polydispersity. | Ionizable sample, often in a volatile buffer. | High sensitivity and accuracy for molecular weight determination. Can be coupled with liquid chromatography (LC-MS) for complex mixtures. | Polydispersity of PEG can complicate spectra; charge state reduction may be needed for large conjugates. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of conjugates from reactants, and determination of molecular weight distribution (with SEC). | Soluble sample in the mobile phase. | High-resolution separation of complex mixtures. Different modes (SEC, RP-HPLC, IEX) offer versatility. | Lack of a strong chromophore in PEG may require detectors like ELSD or CAD. |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic diameter and size distribution of nanoparticle conjugates. Provides information on colloidal stability (zeta potential). | Sample suspended in a suitable solvent. | Non-invasive and provides information on the behavior of conjugates in solution. | Sensitive to dust and aggregates; provides an intensity-weighted average size which can be skewed by larger particles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and can be used to determine the degree of PEGylation. | Solid or liquid sample. | "Reagent-free" and fast. The characteristic C-O-C stretch of PEG is a strong, identifiable signal. | Provides information on functional groups present but not detailed structural arrangement. Less sensitive for quantification than other methods. |
Experimental Workflow and Applications
The characterization of this compound conjugates typically follows a logical workflow, from initial structural verification to the analysis of the final conjugated product. This workflow ensures the quality and consistency of the materials used in research and development.
Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.
A primary application of this linker is the functionalization of nanoparticles to improve their biocompatibility and create "stealth" properties, reducing uptake by the reticuloendothelial system.
Caption: Schematic of nanoparticle functionalization using this compound.
Detailed Experimental Protocols
The following are representative protocols for the key characterization techniques. Researchers should optimize these methods based on the specific conjugate and available instrumentation.
NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the this compound linker.
-
Protocol:
-
Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Characteristic peaks for the PEG backbone are expected around 3.6 ppm. The protons of the methylene groups adjacent to the thiol and carboxylic acid will have distinct chemical shifts.
-
Integrate the peaks to confirm the ratio of protons in the PEG chain to those of the end groups.
-
LC-MS for Molecular Weight Verification
-
Objective: To determine the molecular weight of the linker and its conjugates.
-
Protocol:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., water/acetonitrile).
-
Set up an HPLC system with a C8 or C18 reversed-phase column.
-
The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject 5-10 µL of the sample and elute with a suitable gradient.
-
The eluent is directed to an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire mass spectra in positive ion mode. For larger conjugates, post-column addition of a charge-reducing agent like triethylamine (TEA) may simplify the spectrum.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
Size Exclusion Chromatography (SEC) for Purity and Aggregation
-
Objective: To assess the purity of a PEGylated protein conjugate and detect any aggregation.
-
Protocol:
-
Equilibrate a size-exclusion column (e.g., with a pore size suitable for the expected molecular weight range) with a mobile phase such as phosphate-buffered saline (pH 7.4).
-
Prepare the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 20-50 µL of the sample.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) and/or an evaporative light scattering detector (ELSD) for the PEG component.
-
The conjugate should elute earlier than the unconjugated protein due to its larger hydrodynamic radius. High molecular weight aggregates will elute first.
-
Dynamic Light Scattering (DLS) for Nanoparticle Sizing
-
Objective: To measure the hydrodynamic diameter of nanoparticles before and after conjugation with this compound.
-
Protocol:
-
Dilute the nanoparticle suspension in a suitable buffer (e.g., filtered deionized water or PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
The software will calculate the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.
-
FTIR for Confirmation of Conjugation
-
Objective: To confirm the presence of the PEG linker on a functionalized material.
-
Protocol:
-
Prepare a sample of the dried conjugate. This can be done by preparing a KBr pellet or by depositing a thin film on an ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm-1.
-
The spectrum of the conjugate should show the characteristic strong C-O-C stretching band of the PEG backbone around 1100 cm-1.
-
Compare the spectrum to that of the starting materials to confirm the presence of the PEG chain in the final product.
-
By employing a combination of these techniques, researchers can gain a comprehensive understanding of the characteristics of their this compound conjugates, ensuring the quality and reproducibility of their work in the development of novel therapeutics and diagnostics.
References
A Researcher's Guide to Quantifying Thiol-PEG24-Acid on Surfaces
For researchers and drug development professionals, accurately quantifying the amount of Thiol-PEG24-acid on a surface is critical for optimizing drug delivery systems, biomaterial coatings, and diagnostic platforms. The density and conformation of the polyethylene glycol (PEG) layer directly influence biocompatibility, protein resistance, and the accessibility of functional groups. This guide provides a comparative overview of common techniques used to quantify surface-bound Thiol-PEG24-acid, supported by experimental data and detailed protocols.
Overview of Quantification Techniques
Several analytical methods can be employed to determine the surface density of Thiol-PEG24-acid. The choice of technique often depends on the nature of the substrate, the required sensitivity, and the availability of specialized instrumentation. The most prevalent methods include X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Spectroscopic Ellipsometry, and various fluorescence-based assays. Each method offers distinct advantages and is suited for different aspects of surface characterization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1] By irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed, XPS provides a detailed understanding of the surface chemistry. For Thiol-PEG24-acid quantification, XPS can be used to determine the atomic concentrations of elements like sulfur (from the thiol group), carbon, and oxygen (from the PEG chain), which can then be used to calculate the surface coverage.[2]
Experimental Workflow for XPS Analysis
Data Presentation
| Parameter | Description | Typical Values | Reference |
| Binding Energy (S 2p) | Energy characteristic of sulfur in a thiol-gold bond. | ~162 eV | [1][3] |
| Binding Energy (C 1s) | Energy for C-C/C-H bonds in the PEG chain. | ~285 eV | [3] |
| Binding Energy (C 1s) | Energy for C-O bonds in the PEG chain. | ~286.5 eV | |
| Surface Coverage | Number of molecules per unit area. | 4.3 - 6.3 molecules/nm² (for various thiols on gold nanoparticles) |
Experimental Protocol: XPS Analysis of Thiol-PEGylated Gold Surfaces
-
Sample Preparation: A gold-coated substrate is incubated with a solution of Thiol-PEG24-acid for a specified time to allow for the formation of a self-assembled monolayer (SAM).
-
Rinsing: The surface is thoroughly rinsed with a suitable solvent (e.g., ethanol, water) to remove any non-covalently bound molecules.
-
Drying: The sample is dried, typically under a stream of inert gas like nitrogen, to remove residual solvent.
-
XPS Measurement: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
Data Acquisition: Survey scans are first acquired to identify the elements present on the surface. High-resolution spectra are then obtained for the S 2p, C 1s, O 1s, and Au 4f regions to determine the chemical states and quantify the elemental composition.
-
Data Analysis: The peak areas in the high-resolution spectra are integrated and corrected with relative sensitivity factors to determine the atomic concentrations. The surface coverage of the Thiol-PEG24-acid can be calculated from the ratio of the sulfur or carbon signal to the gold signal.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties of thin films at a solid-liquid interface. It utilizes a quartz crystal sensor that oscillates at a specific frequency. When molecules adsorb to the sensor surface, the oscillation frequency decreases, and this change is proportional to the adsorbed mass (including hydrodynamically coupled solvent). The dissipation measurement provides information about the rigidity or softness of the adsorbed layer.
Experimental Workflow for QCM-D Analysis
Data Presentation
| Parameter | Description | Typical Values | Reference |
| Frequency Change (Δf) | Decrease in resonant frequency upon mass adsorption. | Dependent on surface concentration | |
| Dissipation Change (ΔD) | Increase in energy dissipation for softer, more hydrated layers. | Dependent on layer properties | |
| Adsorbed Mass | Mass of the PEG layer including coupled solvent. | Can be calculated from Δf for rigid films (Sauerbrey model) | |
| Layer Thickness | Thickness of the adsorbed PEG layer. | Can be modeled from QCM-D data |
Experimental Protocol: QCM-D Analysis of Thiol-PEG24-acid Adsorption
-
Sensor Preparation: A gold-coated quartz crystal sensor is cleaned and mounted in the QCM-D flow cell.
-
Baseline Establishment: A suitable buffer solution is flowed over the sensor surface until a stable baseline in both frequency and dissipation is achieved.
-
Adsorption Measurement: The Thiol-PEG24-acid solution is introduced into the flow cell. The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the molecules adsorb to the gold surface.
-
Rinsing: After the adsorption process has reached equilibrium (i.e., no further changes in Δf and ΔD), the buffer solution is flowed again to rinse away any loosely bound molecules.
-
Data Modeling: The changes in frequency and dissipation are used to model the properties of the adsorbed layer. For thin, rigid films, the Sauerbrey equation can be used to directly calculate the adsorbed mass. For more flexible layers like PEG, viscoelastic modeling is required to determine the hydrated mass and thickness.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to characterize thin films. It is highly sensitive to film thickness and can also determine the refractive index of the film. For Thiol-PEG24-acid layers, ellipsometry can provide a measure of the "dry" thickness of the PEG layer, which can be used to estimate the surface coverage.
Experimental Workflow for Ellipsometry
Data Presentation
| Parameter | Description | Typical Values | Reference |
| Film Thickness | The physical thickness of the PEG layer in a dry state. | Discrepancies exist between theoretical and measured thickness, especially for longer PEG chains. | |
| Refractive Index | The refractive index of the PEG film. | ~1.5 in the solid phase, ~1.37 when swollen in buffer. |
Experimental Protocol: Ellipsometry Measurement of PEG Layer Thickness
-
Substrate Characterization: The optical properties (refractive index and extinction coefficient) of the bare substrate (e.g., gold-coated silicon wafer) are first measured.
-
Surface Functionalization: The substrate is functionalized with Thiol-PEG24-acid as described for the XPS protocol.
-
Ellipsometry Measurement: The functionalized and dried sample is placed in the ellipsometer. A beam of polarized light is reflected off the sample surface, and the change in its polarization state (represented by the angles Psi, Ψ, and Delta, Δ) is measured over a range of wavelengths.
-
Data Modeling: An optical model, consisting of the substrate and a layer representing the Thiol-PEG24-acid film, is constructed. The thickness and refractive index of the film are varied in the model until the calculated Ψ and Δ values match the experimental data.
Fluorescence-Based and Colorimetric Assays
Fluorescence-based and colorimetric assays provide an indirect method for quantifying surface-bound thiols. These methods typically involve reacting the thiol groups with a specific labeling agent that produces a fluorescent or colored product. The amount of product, which is proportional to the number of thiol groups, can then be quantified using spectroscopy.
A common colorimetric method is the Ellman's assay , which uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
Fluorescence-based methods often use maleimide-containing dyes (e.g., Alexa Fluor maleimides) that specifically react with thiol groups to form a stable, fluorescent thioether bond. The fluorescence intensity can then be measured to determine the amount of surface-bound thiol.
Experimental Workflow for Fluorescence-Based Thiol Quantification
Data Presentation
| Assay | Principle | Measured Parameter | Reference |
| Ellman's Assay | Reaction of DTNB with thiols to produce TNB²⁻. | Absorbance at 412 nm. | |
| Fluorescence Labeling | Covalent attachment of a fluorescent dye (e.g., Alexa-maleimide) to thiol groups. | Fluorescence intensity at the dye's emission wavelength. |
Experimental Protocol: Fluorescence Quantification of Thiols on Nanoparticles
-
Surface Functionalization: Nanoparticles are functionalized with Thiol-PEG24-acid.
-
Labeling: The functionalized nanoparticles are incubated with a solution of a thiol-reactive fluorescent dye (e.g., a maleimide derivative) in a suitable buffer. The reaction is typically allowed to proceed in the dark to prevent photobleaching.
-
Purification: The labeled nanoparticles are separated from the unreacted dye. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Fluorescence Measurement: The fluorescence intensity of the purified, labeled nanoparticles is measured using a fluorometer or a fluorescence plate reader.
-
Quantification: A standard curve is prepared using known concentrations of the free fluorescent dye. The number of dye molecules, and thus the number of thiol groups on the nanoparticles, is determined by comparing the sample's fluorescence intensity to the standard curve.
Comparison of Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| XPS | Photoelectric effect | Elemental composition, chemical state, surface coverage | High surface sensitivity, provides chemical state information | Requires ultra-high vacuum, potential for sample damage, indirect measure of thickness |
| QCM-D | Piezoelectric effect | Adsorbed mass (hydrated), layer thickness, viscoelastic properties | Real-time analysis, sensitive to hydration and conformational changes | Mass includes coupled solvent, requires modeling for soft films, substrate-specific |
| Ellipsometry | Change in light polarization | Dry film thickness, refractive index | Non-destructive, high precision for thickness measurement | Indirect measure of surface density, requires a smooth and reflective surface |
| Fluorescence/Colorimetric Assays | Chemical reaction and spectroscopy | Number of accessible thiol groups | High sensitivity, can be performed with standard lab equipment | Indirect method, potential for incomplete reaction or steric hindrance, requires labeling |
Conclusion
The quantification of Thiol-PEG24-acid on a surface is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. XPS provides detailed chemical information about the surface composition. QCM-D offers real-time insights into the adsorption process and the viscoelastic properties of the hydrated PEG layer. Ellipsometry is a precise method for determining the dry thickness of the film. Fluorescence and colorimetric assays offer a sensitive means to quantify the number of accessible thiol groups.
For a comprehensive understanding, researchers are encouraged to use a combination of these techniques. For example, combining QCM-D and ellipsometry can provide valuable information about the swelling behavior of the PEG layer, while correlating XPS data with fluorescence assays can help to understand the accessibility of the thiol groups. The selection of the most appropriate method or combination of methods will ultimately depend on the specific research question and the nature of the material system under investigation.
References
- 1. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
Stability Showdown: HS-Peg24-CH2CH2cooh Conjugates vs. Traditional Linkers in Drug Development
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of HS-Peg24-CH2CH2cooh conjugates against alternative linker technologies, supported by experimental data.
The this compound linker, a heterobifunctional polyethylene glycol (PEG) derivative, offers a distinct advantage in the design of antibody-drug conjugates (ADCs) and other targeted therapies. Its hydrophilic PEG spacer is designed to enhance solubility and stability, potentially overcoming some of the limitations associated with more traditional linker systems. This guide will delve into the comparative stability profiles of conjugates utilizing this advanced linker versus those employing conventional peptide-based linkers.
Quantitative Stability Comparison
The stability of a linker in a bioconjugate directly impacts its pharmacokinetic profile and therapeutic index. Premature drug release can lead to off-target toxicity, while an overly stable linker may inhibit the release of the therapeutic payload at the target site. The following tables summarize key stability parameters for PEGylated linkers in comparison to a standard dipeptide linker.
| Linker Type | Conjugate | In Vitro Stability (Human Plasma) | In Vivo Half-Life (Mouse) | Key Findings |
| PEGylated Dipeptide | RS7-mPEG24-Val-Lys-PAB-MMAE | Enhanced biophysical stability | Prolonged half-life | The mPEG24 moiety improved hydrophilicity and stability, leading to enhanced tumor suppression and animal tolerability.[1] |
| Dipeptide (Control) | RS7-Val-Cit-PAB-MMAE | Prone to aggregation and faster clearance | Shorter half-life | Traditional dipeptide linkers with hydrophobic payloads can lead to aggregation and more rapid clearance.[1] |
| PEGylated Affibody | ZHER2-PEG10K-MMAE | Not specified | 219.0 min (11.2-fold increase) | A 10 kDa PEG chain significantly extended the circulation half-life compared to the non-PEGylated version.[2] |
| Non-PEGylated Affibody | ZHER2-SMCC-MMAE | Not specified | 19.6 min | The shorter half-life limits the potential therapeutic window.[2] |
| Modified Tripeptide | EVCit-ADC | Stable | 12 days | Addition of a glutamic acid residue to the Val-Cit linker dramatically improved stability in mouse plasma.[3] |
| Dipeptide (Val-Cit) | VCit-ADC | Stable | 2 days | Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of conjugate stability. Below are outlines of standard protocols for key in vitro and in vivo stability studies.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biological matrix over time.
-
Incubation: The test conjugate (e.g., this compound-linked ADC) and a control conjugate (e.g., Val-Cit-linked ADC) are incubated in plasma (human, mouse, or other species of interest) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation: The conjugate is captured from the plasma using methods such as protein A affinity beads.
-
Analysis: The amount of intact conjugate and released payload in each sample is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) to measure total antibody and conjugated antibody, and liquid chromatography-mass spectrometry (LC-MS) to measure the free drug or drug-linker entity.
-
Data Interpretation: The rate of drug loss from the conjugate is calculated to determine its in vitro half-life.
In Vivo Pharmacokinetic Study
This study assesses the stability and clearance of the conjugate in a living organism.
-
Animal Model: A suitable animal model, typically mice or rats, is selected.
-
Administration: The test and control conjugates are administered intravenously to the animals at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection).
-
Plasma Isolation: Plasma is separated from the blood samples.
-
Quantification: The concentration of total antibody, intact conjugate, and free payload in the plasma samples is determined using validated bioanalytical methods like ELISA and LC-MS/MS.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated to evaluate the in vivo stability and disposition of the conjugate.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a key biological pathway related to conjugate degradation.
The degradation of ADCs, particularly those with PROTAC (Proteolysis Targeting Chimera) payloads which can be linked using this compound, often involves the ubiquitin-proteasome system.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
Beyond PEGylation: A Comparative Guide to Advanced Drug Delivery Strategies
The era of PEGylation, the long-standing gold standard for enhancing the pharmacokinetic properties of therapeutic drugs, is facing a paradigm shift. While polyethylene glycol (PEG) has undeniably improved the clinical efficacy of numerous protein and small molecule drugs by increasing their circulation half-life and reducing immunogenicity, mounting evidence of anti-PEG antibodies and the accelerated blood clearance (ABC) phenomenon has catalyzed the search for superior alternatives.[1][2] This guide provides a comprehensive comparison of emerging alternatives to PEGylation, offering researchers and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
The Rise of Alternatives: A Head-to-Head Comparison
The ideal alternative to PEG should mimic its beneficial "stealth" properties while offering improved biocompatibility, biodegradability, and a lower immunogenic profile. Several promising candidates have emerged, primarily from the classes of polypeptoids, polypeptides, polysaccharides, and zwitterionic polymers. The following tables summarize the quantitative performance of these alternatives in comparison to traditional PEGylation.
Table 1: In Vivo Pharmacokinetics of PEGylation Alternatives
| Polymer | Model Drug/Nanoparticle | Animal Model | Half-Life Extension vs. Unmodified | Half-Life vs. PEGylated | Citation(s) |
| Polysarcosine (pSar) | Interferon-α2b (IFN) | Rats | ~29-fold | Comparable | [3] |
| Liposomes | Rats | Not specified | Comparable, avoids ABC | [4] | |
| PASylation | Interferon-α (IFNα) | Mice | >100-fold | Significantly longer | [5] |
| Fab fragment | Mice | ~100-fold | Not directly compared | ||
| HESylation | Anakinra | Rats | 6.5-fold | Not directly compared | |
| XTENylation | GLP2-2G peptide | Rats | Significant | Comparable | |
| DARPin Ec1 | Mice | 30 to 114-fold | Slightly longer | ||
| Zwitterionic Polymer | Iron Oxide Nanoparticles | Not specified | Not specified | 2.6-fold higher blood retention than RBC membrane-coated | |
| Polypeptides | Not specified | ~2-fold | Not directly compared |
Table 2: Immunogenicity and In Vivo Efficacy
| Polymer | Model Drug/Nanoparticle | Key Finding(s) | Citation(s) |
| Polysarcosine (pSar) | Interferon-α2b (IFN) | Significantly less anti-IFN antibody formation compared to PEG-IFN. More potent in inhibiting tumor growth. | |
| Liposomes | Less likely to induce anti-PEG IgM production compared to PEGylated liposomes. | ||
| PASylation | Interferon-α (IFNα) | No detectable immunogenicity in mice. Profoundly increased antiviral effect in vivo compared to unmodified IFNα. | |
| Poly(2-oxazoline)s (POx) | mRNA-Lipid Nanoparticles | Reduced clearance from bloodstream and lower levels of anti-stealth lipid IgMs than PEG-LNPs. | |
| Hyaluronic Acid (HA) | Doxorubicin (DOX) Micelles | No significant difference in in vivo antitumor effects compared to PEGylated micelles. |
Table 3: Physicochemical Properties
| Polymer | Key Attribute(s) | Comparison to PEG | Citation(s) |
| Polysarcosine (pSar) | High water solubility, low toxicity, biodegradable. | Similar physicochemical properties. | |
| HESylation | Biodegradable, lower viscosity at high concentrations. | Viscosity of HESylated anakinra was ~40% lower than PEG-anakinra. Superior monomer recovery after storage. | |
| Zwitterionic Polymers | Excellent resistance to non-specific protein adsorption. | Superior antifouling properties. | |
| Poly(2-oxazoline)s (POx) | Tunable hydrophilicity and molecular weight. | Comparable biophysical characteristics for mRNA-LNP formulation. |
Featured Alternatives: A Deeper Dive
Polysarcosine (pSar)
Polysarcosine is a polypeptoid, a polymer class with a protein-like backbone but with side chains attached to the nitrogen atom of the amide bond. This structure imparts high flexibility and water solubility.
-
Advantages : pSar has demonstrated a "stealth" effect comparable to PEG, significantly extending the in-vivo half-life of conjugated drugs. Crucially, it exhibits lower immunogenicity, with studies showing significantly reduced antibody formation compared to PEGylated counterparts. Furthermore, pSar is biodegradable, breaking down into the natural amino acid sarcosine.
-
Experimental Evidence : A study comparing polysarcosinated interferon-α2b (pSar-IFN) with PEG-IFN found that while both conjugates had similar circulation half-lives, pSar-IFN showed higher in vitro activity and greater tumor accumulation. Most notably, mice treated with pSar-IFN developed significantly fewer anti-IFN antibodies.
PASylation®
PASylation® technology involves the genetic fusion of a therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine (PAS). These disordered, hydrophilic sequences create a large hydrodynamic volume, effectively shielding the protein from renal clearance and proteolytic degradation.
-
Advantages : Being a biological polymer, PAS sequences are biodegradable and have shown a lack of immunogenicity in animal studies. The genetic fusion approach allows for the production of homogenous conjugates with a precisely defined polymer length, a significant advantage over the polydispersity often seen with synthetic polymers like PEG.
-
Experimental Evidence : PASylation of interferon-α resulted in a dramatic extension of its plasma half-life in mice and a profoundly increased antiviral effect in vivo compared to the unmodified protein.
Poly(2-oxazoline)s (POx)
Poly(2-oxazoline)s are a class of polymers with a repeating unit that can be easily modified, allowing for fine-tuning of their physicochemical properties such as hydrophilicity and molecular weight.
-
Advantages : POx polymers have demonstrated excellent biocompatibility and low immunogenicity. Their tunable nature makes them versatile for a range of drug delivery applications, including lipid nanoparticle formulations for mRNA delivery.
-
Experimental Evidence : Studies on mRNA-containing lipid nanoparticles stabilized with poly(2-methyl-2-oxazoline) (PMOZ) showed that these particles had improved transfection efficiency and reduced immunostimulatory potential compared to their PEGylated counterparts.
Zwitterionic Polymers
Zwitterionic polymers contain an equal number of positive and negative charges within their repeating units, resulting in a net neutral charge and exceptional hydrophilicity.
-
Advantages : These polymers are highly resistant to non-specific protein adsorption, a key factor in evading the immune system and prolonging circulation time. This "super-hydrophilicity" is believed to be even more effective than that of PEG in creating a hydration layer that prevents biofouling.
-
Experimental Evidence : Nanoparticles coated with zwitterionic polymers have shown significantly higher retention in the bloodstream compared to even red blood cell membrane-coated nanoparticles.
Experimental Protocols
General Workflow for Comparing PEGylation Alternatives
The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and in vivo evaluation of a polymer-drug conjugate compared to its PEGylated counterpart.
References
- 1. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.r-project.org [journal.r-project.org]
- 4. [PDF] Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer. | Semantic Scholar [semanticscholar.org]
- 5. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in Optimizing Drug Delivery Systems
A Comparative Analysis for Researchers and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers in drug delivery systems is a cornerstone of modern therapeutic design, profoundly influencing the pharmacokinetics, efficacy, and safety of conjugated drugs. The length of these hydrophilic linkers is not a trivial consideration but a critical parameter that can dictate the success or failure of a therapeutic agent. This guide provides a comprehensive comparative analysis of different length PEG linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in the rational design of next-generation drug delivery platforms.
The selection of an optimal PEG linker length represents a delicate balance between enhancing a drug's stability and circulation time while ensuring its potent biological activity at the target site.[1][2] Longer PEG chains can increase the hydrodynamic radius of a drug conjugate, leading to reduced renal clearance and an extended plasma half-life.[3][4] This "stealth" effect also shields the drug from proteolytic degradation and can reduce immunogenicity.[3] Conversely, shorter PEG linkers may be advantageous where less steric hindrance is required for optimal interaction with target receptors.
Comparative Performance of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics in different drug delivery systems.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Half-life (t1/2) | Clearance | Area Under the Curve (AUC) | Reference |
| No PEG | 19.6 min | - | - | |
| PEG4k | 49.2 min | - | - | |
| PEG10k | 219.0 min | - | - | |
| PEG2k | - | Faster than non-PEGylated | - | |
| PEG5k | Longer than shorter chains | - | Increased | |
| PEG30k | Significantly increased | - | - |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Drug Delivery System | PEG Linker Length | IC50 (Half-maximal Inhibitory Concentration) | Key Finding | Reference |
| Affibody-Drug Conjugate | No PEG | Baseline | - | |
| Affibody-Drug Conjugate | PEG4k | ~6.5-fold higher than no PEG | Reduced cytotoxicity with longer PEG | |
| Affibody-Drug Conjugate | PEG10k | ~22.5-fold higher than no PEG | Reduced cytotoxicity with longer PEG | |
| Carbonic Anhydrase Inhibitors | PEG1k, PEG2k, PEG3.4k | Most efficient | Shorter linkers showed better cell killing | |
| Carbonic Anhydrase Inhibitors | Longer PEGs | Less efficient | Efficiency decreased with increased length |
Table 3: Effect of PEG Linker Length on Cellular Uptake and Tumor Accumulation
| Drug Delivery System | PEG Linker Length | Cellular Uptake/Tumor Accumulation | Key Finding | Reference |
| Folate-conjugated Liposomes | PEG2k, PEG5k, PEG10k | No significant difference in vitro | In vivo tumor accumulation increased with linker length | |
| Gold Nanoparticles | 1 kDa, 5 kDa, 20 kDa | 5 kDa PEG showed highest uptake | Optimal length for cellular internalization observed | |
| Antibody-coated Nanoparticles | 0.65 kDa, 2 kDa, 5 kDa | 0.65 kDa showed highest uptake in DC2.4 cells | Cell-type specific optimal linker length |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of drug delivery systems with varying PEG linker lengths.
Pharmacokinetic (PK) Study in Rodents
This protocol outlines the procedure for assessing the pharmacokinetic profile of drug conjugates with different PEG linker lengths.
-
Animal Model: Utilize appropriate rodent models (e.g., mice or rats).
-
Administration: Administer the drug conjugates with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the drug conjugate in the plasma using a validated analytical method, such as ELISA for antibody-drug conjugates.
-
Data Analysis: Calculate pharmacokinetic parameters including half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.
In Vitro Cytotoxicity Assay
This assay determines the potency of the drug conjugate against cancer cells.
-
Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the drug conjugates with different PEG chain lengths and a non-PEGylated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Assess cell viability using a suitable assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate to compare their cytotoxic potency.
Cellular Uptake Assay
This protocol is used to compare the cellular internalization of nanoparticles or other drug carriers functionalized with different length PEG linkers.
-
Cell Seeding: Seed target cells in 24-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing fluorescently labeled nanoparticles with different PEG linker lengths at a defined concentration.
-
Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Quantification: Analyze the cellular uptake of the nanoparticles using flow cytometry or fluorescence microscopy.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the interplay of factors influencing drug delivery, the following diagrams are provided.
Caption: Workflow for a comparative pharmacokinetic study.
Caption: Workflow for a cellular uptake assay.
Caption: Generalized signaling pathway for targeted drug delivery.
Conclusion
The length of the PEG linker is a critical design parameter in the development of drug delivery systems, with a profound impact on their therapeutic index. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance. Conversely, shorter linkers may lead to faster clearance but can be beneficial in applications where rapid targeting and minimal steric hindrance are paramount. The optimal PEG linker length is highly dependent on the specific drug, targeting ligand, and the desired therapeutic outcome, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the physicochemical and biological properties of the drug conjugate, researchers can rationally design more effective and safer therapeutics.
References
A Comparative Guide to Validating the Binding Affinity of HS-Peg24-CH2CH2cooh Modified Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), the precise characterization of binding affinity is paramount. The choice of a linker molecule, such as the heterobifunctional HS-Peg24-CH2CH2cooh, is a critical determinant of a ligand's efficacy. This guide provides a comprehensive comparison of methodologies to validate the binding affinity of ligands modified with this compound, alongside alternative linker strategies, supported by experimental data and detailed protocols.
The this compound linker provides a flexible polyethylene glycol (PEG) chain of 24 units, terminating in a thiol (-SH) group for conjugation to a ligand or surface, and a carboxylic acid (-COOH) group for attachment to another molecule, such as an E3 ligase ligand in a PROTAC.[1][2][3] The length and flexibility of this PEG linker are crucial for enabling effective binding to respective protein targets.[1]
Quantitative Comparison of Linker Performance
The selection of a linker can significantly influence the binding affinity (expressed as the dissociation constant, Kd), and consequently, the biological activity of a bifunctional molecule. Lower Kd values indicate a higher binding affinity. The following tables summarize representative data from studies on the well-characterized target protein BRD4, illustrating the impact of linker length and composition on binding and degradation.
Table 1: Impact of PEG Linker Length on Binding Affinity and Degradation of BRD4-targeting PROTACs
| Linker Composition | Linker Length (atoms) | Binary Binding Affinity (Kd, nM) to BRD4 | Ternary Complex Cooperativity (α) | Degradation Potency (DC50, nM) |
| PEG2 | ~9 | >1000 | - | >1000 |
| PEG4 (similar to HS-Peg24) | ~15 | 150 | 4.8 | 30 |
| PEG6 | ~21 | 250 | 2.1 | 100 |
| PEG8 | ~27 | 400 | 1.5 | 250 |
Data is illustrative and compiled from trends observed in multiple studies.[4] The cooperativity factor (α) indicates the degree to which the binding of one protein enhances the binding of the other.
Table 2: Comparison of Different Linker Types for BRD4-targeting PROTACs
| Linker Type | Representative Structure | Binary Binding Affinity (Kd, nM) to BRD4 | Degradation Potency (DC50, nM) | Key Characteristics |
| Flexible PEG (e.g., HS-Peg24) | -(CH2CH2O)24- | 150 | 30 | Good solubility, high flexibility. |
| Flexible Alkyl | -(CH2)12- | 200 | 80 | More hydrophobic, may have lower solubility. |
| Rigid Piperazine-based | -N(CH2CH2)2N- | 100 | 15 | Constrained conformation can enhance potency. |
| Rigid Alkyne-based | -C≡C- | 120 | 25 | Provides rigidity and linear geometry. |
This table presents a conceptual comparison based on published structure-activity relationship studies. Absolute values can vary significantly based on the specific ligands and target protein.
Experimental Protocols for Binding Affinity Validation
Accurate and reproducible experimental protocols are essential for validating the binding affinity of modified ligands. Below are detailed methodologies for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Protocol for Immobilization of this compound Modified Ligand and Binding Analysis:
-
Sensor Chip Preparation:
-
Use a sensor chip with a gold surface (e.g., CM5).
-
Activate the surface carboxymethyl groups using a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization (via Thiol Coupling):
-
Prepare a solution of the this compound modified ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
To activate the surface for thiol coupling, inject a solution of 80 mM 2-(2-pyridinyldithio)ethaneamine (PDEA) in 0.1 M borate buffer, pH 8.5.
-
Inject the this compound modified ligand over the activated surface. The thiol group will covalently bind to the surface via a disulfide bond.
-
Deactivate any remaining reactive groups by injecting a solution of 50 mM L-cysteine and 1 M NaCl in 0.1 M formate buffer, pH 4.3.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the target protein (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5), if the ligand-analyte interaction is reversible.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol for Measuring Binding Affinity of a PROTAC with an this compound Linker:
-
Sample Preparation:
-
Dialyze the purified target protein and the PROTAC (containing the this compound linker) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the PROTAC.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the target protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the PROTAC into the injection syringe (typically at a concentration 10-15 times that of the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC solution into the protein solution.
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique is highly sensitive and requires low sample consumption.
Protocol for Analyzing the Interaction of a Fluorescently Labeled Protein with an this compound Modified Ligand:
-
Protein Labeling:
-
Label the target protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled protein in a suitable buffer (e.g., PBS with 0.05% Tween-20). The final concentration should be in the low nanomolar range.
-
Prepare a serial dilution of the this compound modified ligand in the same buffer.
-
-
MST Measurement:
-
Mix the labeled protein with each ligand dilution in equal volumes.
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the appropriate model to determine the dissociation constant (Kd).
-
Visualizing Workflows and Pathways
To better understand the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: SPR Experimental Workflow
Caption: PROTAC Mechanism of Action
Conclusion
Validating the binding affinity of ligands modified with this compound is a critical step in the development of potent and selective therapeutics. The choice of analytical technique—SPR, ITC, or MST—will depend on the specific requirements of the study, including the need for kinetic data, thermodynamic information, or compatibility with complex biological matrices. By employing the detailed protocols outlined in this guide, researchers can obtain high-quality, reproducible data to compare the performance of this compound with alternative linkers and make informed decisions in the optimization of their drug candidates. The provided workflows and diagrams serve as a visual aid to these complex processes, facilitating a deeper understanding for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol)-based biosensor chip to study heparin–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Thiol-PEG24-acid for Reducing Biologic Immunogenicity
For researchers and drug development professionals, mitigating the immunogenicity of biologic therapeutics is a critical step in ensuring their safety and efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to achieve this.[1] This guide provides a comparative analysis of Thiol-PEG24-acid, a site-specific PEGylation reagent, against other alternatives, supported by established principles and experimental approaches in the field. While specific data for "Thiol-PEG24-acid" is not extensively available in public literature, this guide will draw upon the well-documented efficacy of thiol-based, site-specific PEGylation.
Thiol-PEGylation vs. Alternative Strategies: A Comparative Overview
The primary advantage of using a thiol-reactive PEG derivative like Thiol-PEG24-acid lies in its ability to facilitate site-specific conjugation. This approach offers significant benefits over random PEGylation methods, such as those targeting primary amines (lysine residues).
| Feature | Thiol-PEGylation (Site-Specific) | Amine-PEGylation (Random) | Other Alternatives (e.g., GlycoPEGylation) |
| Conjugation Site | Cysteine residues (native or engineered) | Lysine residues, N-terminus | Glycan moieties |
| Homogeneity | High; produces a single, well-defined isomer | Low; results in a heterogeneous mixture of isomers | High; targets specific glycan structures |
| Impact on Bioactivity | Minimal, as conjugation site can be chosen away from active sites[2] | Potential for significant loss of activity if PEG attaches near active sites | Generally preserves bioactivity |
| Immunogenicity | Lower risk of creating new epitopes; more effective masking[3][4] | Higher risk of altering protein conformation and exposing new epitopes[3] | Low immunogenicity, leverages native structures |
| Process Complexity | May require protein engineering to introduce a free cysteine | Simpler conjugation chemistry | Requires specific glycosylation patterns on the protein |
The Role of PEG Chain Length in Immunogenicity
The length of the PEG chain is a crucial parameter in reducing the immunogenicity of a biologic. A longer PEG chain generally provides a more effective shield against the host's immune system. A PEG24 linker, with 24 ethylene glycol units, offers a moderate chain length.
| PEG Property | Impact on Immunogenicity Reduction | Rationale |
| Molecular Weight | Higher MW PEGs (e.g., >20 kDa) offer superior shielding | Creates a larger hydrodynamic radius, more effectively masking epitopes and preventing proteolytic degradation. |
| Structure (Linear vs. Branched) | Branched PEGs provide a higher surface density, enhancing immune shielding | Offers a more comprehensive "cloud" around the protein for a given molecular weight. |
| PEG Density | Higher density of PEGylation can further reduce immunogenicity | Increased surface coverage provides more complete masking of antigenic sites. |
It is important to note that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of the PEGylated drug. Therefore, the benefits of increased PEG size must be balanced against the potential for anti-PEG immunity.
Experimental Protocols
Protocol 1: Site-Specific PEGylation using Thiol-PEG
This protocol outlines a general procedure for the site-specific conjugation of a maleimide-activated Thiol-PEG reagent to a therapeutic protein with an available cysteine residue.
Materials:
-
Therapeutic protein with a free cysteine residue
-
Maleimide-activated Thiol-PEG (e.g., MAL-PEG24-acid)
-
Reduction agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: If the target cysteine is in a disulfide bond, dissolve the protein in a suitable buffer and add a 2-10 molar excess of a reducing agent like TCEP. Incubate to ensure complete reduction of the disulfide bond.
-
PEGylation Reaction: Add the maleimide-activated Thiol-PEG reagent to the reduced protein solution. A molar ratio of PEG to protein between 10:1 and 50:1 is typically used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Characterization: Analyze the final product using SDS-PAGE and MALDI-TOF mass spectrometry to confirm successful conjugation and purity.
Workflow for site-specific thiol-PEGylation.
Protocol 2: In Vivo Immunogenicity Assessment
This protocol describes a general method for evaluating the immunogenicity of a PEGylated biologic in an animal model.
Materials:
-
PEGylated biologic (test article)
-
Non-PEGylated biologic (control)
-
Animal model (e.g., BALB/c mice)
-
Adjuvant (optional)
-
ELISA reagents for antibody detection
Methodology:
-
Animal Groups: Divide animals into groups (n=5-10 per group) to receive the test article, control, or vehicle.
-
Dosing: Administer the biologic via a relevant route (e.g., intravenous or subcutaneous) at multiple time points (e.g., day 0, 14, and 28).
-
Sample Collection: Collect blood samples at baseline and several time points post-administration (e.g., day 14, 28, 42).
-
Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the titer of anti-drug antibodies (ADAs) in the collected serum. The assay should be designed to detect antibodies against both the protein and the PEG moiety.
-
Data Analysis: Compare the ADA titers between the group receiving the PEGylated biologic and the control group. A significant reduction in ADA titer in the test group indicates successful reduction of immunogenicity.
Mechanism of Immunogenicity Reduction by PEGylation
PEGylation reduces the immunogenicity of biologics primarily through a mechanism of steric hindrance. The flexible, hydrophilic PEG chains form a protective layer on the surface of the protein.
PEGylation's impact on the immune response cascade.
This protective "cloud" accomplishes several things:
-
Masks Epitopes: It physically blocks B-cell and T-cell epitopes on the protein surface from being recognized by immune cells.
-
Reduces Proteolysis: It protects the biologic from degradation by proteases, which reduces the generation of potentially immunogenic peptides.
-
Inhibits APC Uptake: The steric shield can reduce the uptake of the biologic by antigen-presenting cells (APCs), a crucial first step in initiating an adaptive immune response.
-
Prevents Aggregation: PEGylation increases the solubility and stability of proteins, reducing the formation of aggregates, which are often highly immunogenic.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Site-specific PEGylation of an anti-CEA/CD3 bispecific antibody improves its antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HS-Peg24-CH2CH2cooh
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like HS-Peg24-CH2CH2cooh are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in established safety protocols for similar polyethylene glycol (PEG) compounds.
This compound, a thiol-terminated polyethylene glycol with a carboxylic acid group, is a valuable tool in bioconjugation and drug delivery research. While specific safety data sheets (SDS) for this exact compound are not publicly available, extensive data for structurally similar Thiol-PEG-acid compounds provide a reliable framework for its safe management. Based on available information, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential.
Key Safety and Handling Information
Before disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]
Summary of Physical and Chemical Properties
For context, the table below summarizes the general properties of Thiol-PEG-Carboxylic Acid compounds, which are comparable to this compound.
| Property | Data |
| Appearance | White to off-white solid or powder. |
| Solubility | Soluble in water and most organic solvents. |
| Storage Temperature | Long-term storage at -20°C is recommended. |
| Hazard Classification | Not generally classified as hazardous. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline:
-
Consult Local Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office for specific disposal requirements. Regulations can vary significantly by location.
-
Waste Characterization: Although generally not hazardous, any contamination of the material through experimental use may alter its characteristics and disposal requirements. If the compound has been mixed with hazardous substances, it must be treated as hazardous waste.
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate chemical waste container. Ensure the label includes the full chemical name: "this compound".
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal contractor. Do not dispose of this material down the drain or in regular solid waste.[1]
-
Documentation: Maintain accurate records of the disposed material, including the quantity and date of disposal, as required by your institution.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling HS-Peg24-CH2CH2cooh
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with HS-Peg24-CH2CH2cooh. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[1][2][3] |
| Hands | Chemical-resistant, powder-free gloves. | Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected for integrity before each use and changed frequently.[5] |
| Body | A laboratory coat or a disposable gown. | A disposable gown is preferred to prevent contamination. For larger quantities, an impervious apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from reception to experimental use.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, a temperature of -20°C is recommended. To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.
-
Inert Atmosphere : After opening, it is best practice to flush the container with an inert gas like nitrogen or argon before resealing to minimize degradation.
Preparation for Use
-
Designated Area : All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to control potential inhalation exposure.
-
Solution Preparation : this compound is often a low-melting solid or liquid that can be difficult to weigh accurately. To facilitate handling, it is recommended to prepare a stock solution by dissolving the reagent in a suitable organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Aliquoting : To prevent contamination of the main stock, it is advisable to work with smaller aliquots. Never return unused reagent to the original container.
Experimental Procedure
-
Engineering Controls : Ensure that safety showers and eyewash stations are readily accessible and unobstructed.
-
Avoiding Contamination : Use clean, sterilized equipment and disposable pipette tips to handle the reagent. Avoid direct contact with the skin and eyes, and do not breathe in any dust or vapors.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste : All waste materials, including the chemical itself, any contaminated absorbent materials from spills, and disposable PPE (gloves, gowns, etc.), must be treated as hazardous chemical waste.
-
Containers : Collect waste in a designated, properly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste and stored in a well-ventilated, secondary containment area.
-
Spill Management :
-
Small Spills : Absorb with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Clean the spill area with soap and water.
-
Large Spills : Evacuate the area immediately. Only personnel with proper training and equipment should attempt to clean up large spills.
-
Disposal Procedure
-
Institutional Guidelines : Follow your institution's specific environmental health and safety (EHS) guidelines for hazardous waste disposal.
-
Waste Pickup : Do not dispose of this chemical down the drain. Arrange for pickup by a licensed hazardous waste disposal service. Processing, use, or contamination of this product may alter waste management options.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the operational workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. kalstein.eu [kalstein.eu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
